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Core Science & Biosynthesis

Foundational

Structural and Synthetic Profiling of Tert-butyl 2,2,5-trimethylpiperazine-1-carboxylate: A Privileged Scaffold in Modern Drug Discovery

Executive Summary The piperazine heterocycle is one of the most widely utilized and chemically versatile scaffolds in modern medicinal chemistry, serving as a core structural motif in anti-infective, anticancer, and neur...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The piperazine heterocycle is one of the most widely utilized and chemically versatile scaffolds in modern medicinal chemistry, serving as a core structural motif in anti-infective, anticancer, and neuroactive therapeutics[1]. However, unsubstituted piperazines often suffer from pharmacokinetic liabilities, including rapid Cytochrome P450 (CYP)-mediated N-oxidation and high conformational flexibility that can dilute target specificity.

Tert-butyl 2,2,5-trimethylpiperazine-1-carboxylate (CAS: 1443741-44-3 for the free base; 2411284-78-9 for the hydrochloride salt)[2] represents an advanced, sterically engineered building block designed to overcome these limitations. By integrating a gem-dimethyl group at C2, a methyl group at C5, and a regioselective tert-butyloxycarbonyl (Boc) protecting group at N1, this molecule offers researchers a highly controlled, pre-organized scaffold for lead optimization.

Conformational Dynamics and Target Affinity

The addition of methyl groups to the piperazine ring is not merely a structural variation; it is a deliberate manipulation of the molecule's 3D conformational equilibrium. Understanding the N-inversion barrier of 2,2,5-trimethylpiperazine (2,2,5-TMP) is critical, as it dictates the bioactive conformation of the resulting drug candidate[3].

In the 2,2,5-TMP core, the axial gem-methyl group at the C2 position severely destabilizes the axial N-substituent conformer due to intense 1,3-diaxial strain. Consequently, this steric bulk biases the N1 equilibrium, forcing the N1-substituent (in this case, the Boc group) into an equatorial position[3]. This conformational locking makes the nitrogen lone pair axial and highly sterically shielded.

Causality in Drug Design
  • Reduced Apparent Basicity: The steric shielding of the lone pair lowers the apparent basicity of the nitrogen, which can enhance membrane permeability and blood-brain barrier (BBB) penetration.

  • Metabolic Resistance: The methyl groups act as physical shields against metabolic enzymes. For example, the incorporation of methylated piperazines has been shown to yield potent receptor agonists with significantly increased in vitro metabolic stability and oral bioavailability compared to their unmethylated counterparts[4].

ConformationalLogic A N1-Boc Equatorial Minimized 1,3-diaxial strain C Bioactive Conformation Enhanced Target Affinity A->C Favored (>95%) D Steric Shielding CYP450 Resistance A->D C2 Gem-Dimethyl Effect B N1-Boc Axial Severe steric clash with C3/C5 B->C Disfavored

Fig 1: Conformational dynamics and pharmacological outcomes of 2,2,5-trimethyl substitution.

Quantitative Physicochemical Profiling

The strategic protection of N1 with a Boc group allows for the selective functionalization of the N4 position, a critical requirement for synthesizing asymmetric piperazine derivatives[1]. The table below summarizes the physicochemical shifts induced by these structural modifications.

PropertyUnsubstituted Piperazine2,2,5-TrimethylpiperazineTert-butyl 2,2,5-trimethylpiperazine-1-carboxylate
Molecular Weight 86.14 g/mol 128.22 g/mol 228.33 g/mol
Conformational State Highly flexible (rapid ring inversion)Restricted (biased toward N1-equatorial)Locked (Boc group forces equatorial orientation)
N-Inversion Barrier LowModerate (1,3-diaxial strain in TS)High (Steric clash with Boc group)
Metabolic Stability (CYP450) Poor (Susceptible to rapid N-oxidation)High (Sterically shielded nitrogens)Excellent (N1 protected, N4 shielded)
Primary Application Basic building blockAdvanced intermediateRegioselective library synthesis

Experimental Workflows: Self-Validating Protocols

To leverage Tert-butyl 2,2,5-trimethylpiperazine-1-carboxylate effectively, researchers must employ robust synthetic protocols. The following methodology outlines a self-validating system for the regioselective N4-amidation of this scaffold, followed by the requisite N1-deprotection.

SyntheticWorkflow A Tert-butyl 2,2,5-trimethyl piperazine-1-carboxylate (Free N4 Nucleophile) C N4-Amidation (Coupling at RT) A->C Nucleophilic Attack B Carboxylic Acid Activation (HATU, DIPEA, DMF) B->C Activated Ester D Boc Deprotection (TFA, DCM, TIPS Scavenger) C->D Intermediate Workup E Purified Lead Candidate (Ready for Assay) D->E Precipitation/Prep-HPLC

Fig 2: Workflow for N4-derivatization and subsequent deprotection of the piperazine scaffold.

Protocol: Regioselective N4-Amidation and N1-Deprotection

Phase 1: Carboxylic Acid Activation & Coupling

  • Reagent Preparation: Dissolve 1.0 equivalent (eq) of the target carboxylic acid and 1.2 eq of HATU in anhydrous DMF to achieve a 0.2 M concentration.

    • Causality: HATU is selected over traditional EDC/HOBt systems due to its superior efficiency in forming the highly reactive 7-azabenzotriazole active ester. This enhanced reactivity is mandatory to overcome the steric hindrance surrounding the N4 position of the methylated piperazine.

  • Base Addition: Add 3.0 eq of N,N-Diisopropylethylamine (DIPEA) and stir at room temperature for 15 minutes.

    • Causality: DIPEA is chosen because its bulky isopropyl groups prevent it from acting as a competing nucleophile. It serves exclusively to deprotonate the carboxylic acid and maintain a basic environment.

  • Nucleophilic Attack: Add 1.1 eq of Tert-butyl 2,2,5-trimethylpiperazine-1-carboxylate. Stir for 4-6 hours.

    • Self-Validation: Monitor the reaction via LC-MS. The coupling is validated as complete when the unreacted carboxylic acid peak disappears and the expected mass of the Boc-protected intermediate [M+H]+ becomes the dominant signal.

  • Workup: Quench the reaction with water and extract with Ethyl Acetate (3x). Wash the combined organic layers sequentially with saturated aqueous NaHCO3, 1M HCl, and brine.

    • Causality: The NaHCO3 wash neutralizes and removes the acidic HOAt leaving group generated by HATU. The mild HCl wash protonates and removes any unreacted piperazine starting material into the aqueous layer without prematurely cleaving the acid-sensitive N1-Boc group.

Phase 2: Boc Deprotection 5. Cleavage: Dissolve the purified intermediate in a 1:1 mixture of Dichloromethane (DCM) and Trifluoroacetic acid (TFA). Add 0.1 eq of Triisopropylsilane (TIPS).

  • Causality: TFA provides the acidic environment necessary to cleave the tert-butyl carbamate. TIPS is critical; it acts as a carbocation scavenger to trap the highly reactive tert-butyl cations generated during cleavage, preventing the unwanted Friedel-Crafts alkylation of electron-rich aromatic rings elsewhere in the molecule.

  • Isolation: Stir for 2 hours at room temperature. Concentrate the mixture under reduced pressure and precipitate the final product using cold diethyl ether.

    • Self-Validation: The immediate formation of a white precipitate (the TFA salt of the target compound) upon the addition of cold ether confirms successful deprotection and the effective removal of lipophilic impurities.

References

  • tert-butyl 2,2,5-trimethylpiperazine-1-carboxylate hydrochloride | 2411284-78-9 Sigma-Aldrich
  • 2,2,5-Trimethylpiperazine | CAS 139139-56-3 | RUO Benchchem
  • New Diarylmethylpiperazines as Potent and Selective Nonpeptidic δ Opioid Receptor Agonists with Increased In Vitro Metabolic Stability Journal of Medicinal Chemistry - ACS Public
  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry N

Sources

Foundational

Stereochemistry of 2,2,5-trimethylpiperazine derivatives

An In-Depth Technical Guide to the Stereochemistry of 2,2,5-Trimethylpiperazine Derivatives Abstract The piperazine scaffold is a cornerstone of modern medicinal chemistry, celebrated for its "privileged" status in a mul...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Stereochemistry of 2,2,5-Trimethylpiperazine Derivatives

Abstract

The piperazine scaffold is a cornerstone of modern medicinal chemistry, celebrated for its "privileged" status in a multitude of approved therapeutic agents.[1][2][3][4] Its structural versatility and favorable physicochemical properties allow for extensive functionalization to optimize drug-like characteristics.[2][5] This guide delves into the specific and complex stereochemistry of 2,2,5-trimethylpiperazine derivatives. Unlike simpler N,N'-disubstituted piperazines, this substitution pattern introduces fixed chirality and significant conformational constraints. A mastery of these stereochemical nuances is paramount for researchers and drug development professionals aiming to leverage this scaffold for the design of potent, selective, and safe pharmaceuticals. We will dissect the core stereochemical features, outline strategies for stereoselective synthesis and chiral separation, and discuss the profound implications of stereoisomerism on pharmacological activity.

Foundational Stereochemistry: Chirality and Conformational Landscape

The stereochemical identity of a 2,2,5-trimethylpiperazine derivative is defined by two key aspects: the presence of a fixed chiral center and the conformational preferences of the six-membered ring.

Chirality and Enantiomerism

The substitution pattern of 2,2,5-trimethylpiperazine creates a single stereocenter at the C5 position. This gives rise to a pair of non-superimposable mirror images, known as enantiomers:

  • (R)-2,2,5-trimethylpiperazine

  • (S)-2,2,5-trimethylpiperazine

Critically, this should not be confused with the cis/trans diastereomerism seen in molecules like 2,5-dimethylpiperazine.[6] In 2,2,5-trimethylpiperazine, the terms "cis" and "trans" are only used to describe the intramolecular spatial relationship between the C5-methyl group and the two different C2-methyl groups within a single, specific conformation.[6] The (R) and (S) isomers are the only isolable stereoisomers of the parent compound.

Conformational Analysis: The Dominance of the Chair Form

Like cyclohexane, the piperazine ring is not planar and exists in a dynamic equilibrium of various conformations, primarily the low-energy chair form and higher-energy boat and twist-boat forms.[1][7][8] For virtually all piperazine-based ligands, the chair conformation is overwhelmingly the most stable and biologically relevant form.[1][7][8]

The introduction of the three methyl groups imposes significant steric constraints that dictate the preferred chair conformation.

  • Energetic Penalties: In any chair conformation, substituents can occupy either an axial (perpendicular to the ring's plane) or equatorial (in the plane of the ring) position. Axial substituents often lead to destabilizing 1,3-diaxial interactions (steric clashes with other axial groups). Consequently, the ring will preferentially adopt a conformation that places the largest substituents in the equatorial position.

  • Conformational Locking: For a 2,2,5-trimethylpiperazine derivative, the C5-methyl group is the most influential substituent in determining the ring's preferred pucker. The energetic cost of placing this methyl group in an axial position is significant. This results in a strong preference for the chair conformation where the C5-methyl group is equatorial, effectively "locking" the ring into a single dominant conformation.[6] The gem-dimethyl group at C2 will inherently have one axial and one equatorial methyl group in any chair form.

The diagram below illustrates the two possible chair conformations for (S)-2,2,5-trimethylpiperazine after a ring inversion event.

G cluster_asymmetric Asymmetric Synthesis Route cluster_racemic Racemic Synthesis & Resolution Route Start Chiral Starting Material (e.g., (S)-Alaninol) Step1 Stepwise Assembly of Piperazine Precursor Start->Step1 Step2 Key Cyclization Step (e.g., Intramolecular Alkylation) Step1->Step2 Step5 Purification & Deprotection Step2->Step5 Step3 Formation of Racemic Mixture (If using achiral synthesis) Step4 Chiral Resolution (e.g., Chiral HPLC) Step3->Step4 EnantiomerR (R)-Enantiomer Step4->EnantiomerR Separate EnantiomerS (S)-Enantiomer Step4->EnantiomerS Separate Step5->EnantiomerS

Caption: General synthetic workflows for obtaining single enantiomers.

Chiral Separation and Analytical Characterization

When a racemic mixture is synthesized, high-fidelity separation of the enantiomers is required. Furthermore, a suite of analytical techniques is essential to confirm the structure, stereochemistry, and purity of the final compounds.

Technique Application for Stereochemical Analysis
Chiral HPLC The primary method for separating enantiomers. Utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. [9]
Capillary Electrophoresis (CE) A high-efficiency separation technique that can resolve enantiomers using a chiral selector (e.g., sulfated β-cyclodextrin) in the running buffer. [10][11]
NMR Spectroscopy Indispensable for structural elucidation (¹H, ¹³C). Temperature-dependent NMR can reveal information about conformational dynamics and energy barriers to ring inversion. [12][13]Chiral shift reagents can be used to resolve signals from different enantiomers.
X-ray Crystallography The definitive method for determining the absolute configuration (R/S) and the precise three-dimensional structure and conformation in the solid state.
Mass Spectrometry (MS) Confirms the molecular weight and elemental composition. Fragmentation patterns can provide additional structural information. [14]
Experimental Protocol: Chiral HPLC Separation

Self-Validating System: The goal is to develop a method that provides baseline resolution of the two enantiomer peaks, allowing for accurate quantification of enantiomeric excess (ee).

  • Column Selection: Choose a suitable Chiral Stationary Phase (CSP). Polysaccharide-based columns (e.g., amylose or cellulose derivatives) are a common starting point for a wide range of chiral compounds. [9]2. Mobile Phase Screening:

    • Begin with a standard mobile phase system, such as a mixture of hexane and isopropanol.

    • Systematically vary the ratio of the solvents (e.g., 90:10, 80:20, 70:30 hexane:isopropanol) to modulate retention time and separation.

    • If separation is not achieved, screen other modifiers like ethanol or add small amounts of an acidic or basic additive (e.g., trifluoroacetic acid or diethylamine) to improve peak shape for ionizable compounds.

  • Method Optimization:

    • Adjust the flow rate (typically 0.5-1.5 mL/min) to optimize the balance between resolution and analysis time.

    • Control the column temperature, as it can significantly impact selectivity.

  • Detection: Use a UV detector at a wavelength where the analyte has strong absorbance.

  • Validation: Once separation is achieved, inject a certified racemic standard (50:50 mixture) to confirm the identity of the two peaks. Inject the sample of interest to determine the enantiomeric ratio by comparing the integrated peak areas.

Experimental Protocol: NMR Analysis for Structural Confirmation

Self-Validating System: The protocol ensures that all expected signals are present and that their integrations and chemical shifts are consistent with the proposed structure.

  • Sample Preparation: Dissolve 5-10 mg of the purified piperazine derivative in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. [14]2. Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm). [14]3. ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Ensure the spectral width covers all expected signals (typically 0-10 ppm).

    • Validation Check: Integrate all peaks. The relative ratios should correspond to the number of protons in each unique chemical environment of the 2,2,5-trimethylpiperazine core and any N-substituents.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum. This provides a single peak for each unique carbon atom.

    • Validation Check: Count the number of peaks. This should match the number of unique carbon atoms in the molecule.

  • 2D NMR (if required): For complex derivatives, run 2D NMR experiments like COSY (proton-proton correlation) and HSQC (proton-carbon correlation) to definitively assign all signals and confirm connectivity.

Pharmacological Significance: Why Stereochemistry is Paramount

The stereochemical configuration of a drug is not a trivial detail; it is a critical determinant of its interaction with biological systems.

The Principle of Chiral Recognition

Biological targets such as receptors and enzymes are themselves chiral, composed of L-amino acids. This inherent "handedness" creates a three-dimensional binding environment that can differentiate between the enantiomers of a chiral drug. [9][15]This differential interaction can lead to significant variations in pharmacology:

  • Eutomer: The enantiomer with the desired therapeutic activity.

  • Distomer: The other enantiomer, which may be less active, completely inactive, or, in some cases, responsible for undesirable side effects or a different pharmacological effect altogether. [9]

Caption: Enantiomers interacting differently with a chiral receptor site.

Impact on Drug Design and Development

A thorough understanding of the stereochemistry of 2,2,5-trimethylpiperazine derivatives is crucial for:

  • Structure-Activity Relationship (SAR) Studies: Isolating enantiomers allows researchers to determine which stereoisomer is responsible for the desired activity, leading to a more precise SAR and the rational design of more potent compounds. Studies on other chiral methyl-substituted piperazines have demonstrated that stereoisomers can exhibit distinct selectivity for different receptor subtypes. [16]* Improving Therapeutic Index: By developing a single, active enantiomer, the patient's metabolic load can be reduced by half, and any side effects associated with the distomer can be eliminated, leading to a safer drug profile.

  • Navigating the Regulatory Landscape: Modern drug regulatory bodies worldwide have a strong preference for the development of single enantiomers over racemic mixtures. A comprehensive stereochemical characterization is a non-negotiable part of any modern drug submission package. [9] In conclusion, the 2,2,5-trimethylpiperazine scaffold presents a unique set of stereochemical features. Its fixed chirality and conformationally constrained nature make it an attractive building block for creating structurally well-defined ligands. For scientists and researchers in drug development, a deep and practical understanding of its stereoisomerism, conformational biases, and the analytical techniques required for its characterization is essential to unlock its full therapeutic potential.

References

  • Theoretical Conformational Analysis of Piperazine-2-thione: A Technical Guide. Benchchem.
  • Spectroscopic Analysis of Piperazine Compounds: Applic
  • The conformational analysis of saturated heterocycles. Part XLIX. The conformation of ring NH-groups in piperazines, hexahydropyrimidines, tetrahydro-1,3-oxazines, and tetrahydro-1,3-thiazines. Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing).
  • NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. RSC Publishing.
  • Conformational Preferences and Benchmarking of Computational Methods for Piperazine-Based Ligands.
  • 2,2,5-Trimethylpiperazine|CAS 139139-56-3|RUO. Benchchem.
  • 1 H VT-NMR spectroscopy of piperazine 2c (400 MHz, d 8 -THF) showing 5.40−3.10 ppm.
  • A Comparative Analysis of the Biological Activity of Piperazine Isomers. Benchchem.
  • Conformational Preferences and Benchmarking of Computational Methods for Piperazine-Based Ligands.
  • NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. RSC Publishing.
  • New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study. PMC.
  • (2S,5S)-1,2,5-Trimethylpiperazine (EVT-8902211). EvitaChem.
  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Wiley Online Library.
  • Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry.
  • Piperazine: the molecule of diverse pharmacological importance.
  • Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles. RSC Medicinal Chemistry (RSC Publishing).
  • Chiral resolution of cationic piperazine derivatives by capillary electrophoresis using sulf
  • Asymmetric Synthesis of 2,6-Methyl
  • Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. Technology Networks.
  • Stereoisomers of Chiral Methyl-Substituted Symmetric and Asymmetric Aryl Piperazinium Compounds Exhibit Distinct Selectivity for α9 and α7 Nicotinic Acetylcholine Receptors. PubMed.
  • Chiral resolution of cationic piperazine derivatives by capillary electrophoresis using sulf

Sources

Exploratory

Technical Whitepaper: Physical Properties and Synthetic Workflows of Tert-butyl 2,2,5-trimethylpiperazine-1-carboxylate

Executive Summary In modern drug discovery, the strategic incorporation of sterically hindered building blocks is a proven method for enhancing the pharmacokinetic (PK) and pharmacodynamic (PD) profiles of lead compounds...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, the strategic incorporation of sterically hindered building blocks is a proven method for enhancing the pharmacokinetic (PK) and pharmacodynamic (PD) profiles of lead compounds. Tert-butyl 2,2,5-trimethylpiperazine-1-carboxylate (commonly referred to as 1-Boc-2,2,5-trimethylpiperazine) is a highly specialized piperazine derivative. As a Senior Application Scientist, I frequently leverage this molecule to introduce conformational rigidity into targeted therapeutics, such as PROTACs and kinase inhibitors.

This guide provides an in-depth analysis of the compound's physical properties, the causality behind its chemical behavior, and self-validating experimental workflows designed to overcome the steric challenges inherent to its structure.

Structural Profiling and Physicochemical Causality

Tert-butyl 2,2,5-trimethylpiperazine-1-carboxylate exists primarily in two forms: the free base (CAS: 1443741-44-3)[1] and the hydrochloride salt (CAS: 2411284-78-9)[2].

The addition of three methyl groups onto the piperazine scaffold is not merely a structural decoration; it fundamentally alters the molecule's spatial geometry. The gem-dimethyl group at the C2 position exerts a strong Thorpe-Ingold effect, forcing the piperazine ring into a highly restricted chair conformation. This steric bulk significantly shields the N1 position (protected by the Boc group) and mildly hinders the N4 position (the free secondary amine), directly impacting its nucleophilicity and coupling kinetics.

Compared to the baseline [3], the trimethyl substitution increases the molecule's lipophilicity (LogP) and alters its physical state at room temperature.

Quantitative Physical Properties

Note: Due to the specialized nature of this exact substitution pattern, some values are extrapolated from the baseline 1-Boc-piperazine (CAS: 57260-71-6)[4] and standard cheminformatics models.

PropertyValue (Free Base)Value (HCl Salt)
CAS Number 1443741-44-32411284-78-9
Molecular Formula C12H24N2O2C12H25ClN2O2
Molecular Weight 228.33 g/mol 264.79 g/mol
Physical State (25°C) Viscous oil / Low-melting solidCrystalline solid
Density ~0.95 - 0.98 g/cm³ (Predicted)N/A
Boiling Point 270 - 290 °C at 760 mmHg (Predicted)N/A
Topological Polar Surface Area 41.6 Ų41.6 Ų
LogP ~1.8 - 2.1 (Predicted)~0.5 (Predicted)

Chemical Stability and Storage Dynamics

The tert-butyloxycarbonyl (Boc) protecting group is highly resilient against nucleophiles and basic conditions but undergoes rapid cleavage in the presence of strong acids[5].

  • Hygroscopicity: The hydrochloride salt form is highly hygroscopic. Moisture absorption can lead to inaccurate weighing and potential degradation over long-term storage.

  • Storage Causality: To maintain chemical integrity, the compound must be stored at 2–8 °C in a desiccator, protected from light and ambient humidity. The free base should be stored under an inert atmosphere (Argon or Nitrogen) to prevent oxidative degradation of the secondary amine.

Validated Synthetic Workflows

When working with sterically encumbered amines, standard protocols often fail or result in poor yields. The following workflows are engineered as self-validating systems to ensure high-fidelity transformations.

Acid-Mediated Boc Deprotection

The removal of the Boc group is a critical step. Due to the steric hindrance of the 2,2-dimethyl groups adjacent to N1, the deprotection kinetics are slightly slower than those of unsubstituted piperazines. We utilize Trifluoroacetic acid (TFA) in Dichloromethane (DCM) to drive the reaction to completion.

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 eq of Tert-butyl 2,2,5-trimethylpiperazine-1-carboxylate in anhydrous DCM to achieve a 0.1 M concentration.

  • Thermal Control: Cool the reaction vessel to 0 °C using an ice bath. Causality: TFA addition is highly exothermic; thermal control prevents the degradation of the newly formed free amine.

  • Acid Addition: Add 10.0 eq of TFA dropwise over 10 minutes.

  • Propagation: Remove the ice bath and allow the mixture to stir at room temperature for 2–4 hours.

  • Self-Validation Checkpoint: Monitor the reaction via TLC (Ninhydrin stain). The disappearance of the UV-inactive starting material and the appearance of a purple/pink spot (primary/secondary amine) confirms deprotection.

  • Isolation: Concentrate under reduced pressure. Co-evaporate with toluene (3x) to azeotropically remove residual TFA. Neutralize with saturated aqueous NaHCO3 and extract with DCM to isolate the free 2,2,5-trimethylpiperazine.

BocDeprotection A 1-Boc-2,2,5-trimethylpiperazine (Stable Precursor) B Protonated Intermediate (TFA Addition) A->B TFA / DCM (0°C to RT) C tert-Butyl Cation + CO2 (Volatile Byproducts) B->C Cleavage D 2,2,5-trimethylpiperazine (Active Free Amine) B->D Deprotection

Figure 1: Acid-mediated Boc deprotection pathway of 1-Boc-2,2,5-trimethylpiperazine.

Sterically Hindered Amide Coupling (N4 Position)

The N4 position possesses a methyl group at C5, making it a sterically hindered secondary amine. Standard coupling reagents like EDC/HOBt often yield poor results here. We employ HATU , a highly reactive uronium-based coupling reagent, to overcome this activation barrier.

Step-by-Step Methodology:

  • Activation: Dissolve 1.1 eq of the target carboxylic acid in anhydrous DMF. Add 1.2 eq of HATU and 3.0 eq of N,N-Diisopropylethylamine (DIPEA).

  • Pre-activation Phase: Stir for 10 minutes at room temperature. Causality: This allows for the complete formation of the highly reactive O-At active ester before introducing the hindered amine.

  • Coupling: Add 1.0 eq of Tert-butyl 2,2,5-trimethylpiperazine-1-carboxylate to the mixture.

  • Propagation: Stir for 4–12 hours at room temperature.

  • Self-Validation Checkpoint: Pull a 5 µL aliquot, dilute in Methanol, and analyze via LC-MS. The complete consumption of the active ester mass peak validates the coupling success.

  • Purification: Quench with water, extract with Ethyl Acetate (EtOAc), wash extensively with brine (to remove DMF), dry over Na2SO4, and purify via flash chromatography.

AmideCoupling A Carboxylic Acid Activation B Active Ester Formation (HATU / DIPEA) A->B DMF, RT, 10 min C Nucleophilic Attack (by N4 of Piperazine) B->C Add 1-Boc-2,2,5-trimethylpiperazine D Amide Product (Purified via Chromatography) C->D 4-12 hours, RT

Figure 2: Amide coupling workflow utilizing HATU for sterically hindered piperazines.

Analytical Characterization Standards

To ensure the trustworthiness of your synthesized batches, the following analytical signatures should be verified:

  • 1H-NMR (CDCl3, 400 MHz): The gem-dimethyl protons at C2 typically appear as a sharp singlet integrating to 6H in the 1.0–1.2 ppm range. This often overlaps with the massive 9H singlet of the Boc group at ~1.45 ppm[6]. The C5 methyl group will appear as a doublet (due to coupling with the adjacent chiral CH proton) around 1.0 ppm.

  • LC-MS (ESI+): For the free base, the expected [M+H]+ peak is m/z 229.2. Note that Boc-protected amines frequently exhibit an in-source fragmentation peak corresponding to the loss of the tert-butyl group ( [M−56+H]+ ) or the entire Boc group ( [M−100+H]+ ).

References

  • PubChem. "tert-Butyl piperazine-1-carboxylate | C9H18N2O2 | CID 143452" Source: National Center for Biotechnology Information (NCBI) URL:[Link]

  • Protheragen. "3-Aminopiperidine-2,6-dione hydrochloride - Protheragen" (Includes CAS 1443741-44-3 index data) Source: Protheragen AI URL:[Link]

Sources

Foundational

Thermodynamic and Kinetic Solvation Profiling of Boc-Protected Trimethylpiperazines in Organic Synthesis

As a Senior Application Scientist in process chemistry, I frequently encounter the challenge of optimizing reaction conditions and isolation strategies for highly substituted piperazine derivatives. Boc-protected trimeth...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in process chemistry, I frequently encounter the challenge of optimizing reaction conditions and isolation strategies for highly substituted piperazine derivatives. Boc-protected trimethylpiperazines—such as (3R,5S)-tert-butyl 3,4,5-trimethylpiperazine-1-carboxylate [1]—are critical building blocks in the development of kinase inhibitors, GPCR ligands, and other complex active pharmaceutical ingredients (APIs).

Understanding the solubility profile of these intermediates is not merely a matter of finding a solvent that "works"; it is a thermodynamic exercise that dictates reaction kinetics, impurity rejection, and process scalability. This whitepaper provides an in-depth analysis of the solvation mechanics, empirical solubility data, and self-validating experimental protocols for handling Boc-protected trimethylpiperazines in organic solvents.

Physicochemical Mechanics of Solvation

The solubility of a molecule is governed by the delicate balance between its crystal lattice energy (solute-solute interactions) and its solvation energy (solute-solvent interactions). For unprotected piperazine, the rigid, symmetrical structure and the presence of two secondary amines facilitate strong intermolecular N-H···N hydrogen bonding. This results in a robust crystal lattice, rendering unprotected piperazine practically insoluble in non-polar aromatic solvents like toluene [2].

The introduction of the tert-butoxycarbonyl (Boc) group and three methyl substituents fundamentally alters this thermodynamic landscape:

  • Disruption of Hydrogen Bonding: The Boc group chemically masks one of the secondary amines, eliminating a critical hydrogen bond donor[3].

  • Steric Hindrance and Lattice Energy: The bulky tert-butyl moiety, combined with the three methyl groups on the piperazine ring, creates severe steric bulk. This prevents efficient, tight crystal packing, significantly lowering the enthalpy of fusion ( ΔHfus​ ) and the melting point of the compound.

  • Enhanced Lipophilicity: The addition of multiple alkyl groups drastically increases the partition coefficient ( logP ) of the molecule. The compound transitions from a hydrophilic, polar entity to a highly lipophilic one.

Because the energy required to disrupt the crystal lattice is minimized, the solvation process becomes highly entropically favorable ( ΔS>0 ) in organic solvents. Consequently, Boc-protected trimethylpiperazines exhibit exceptional solubility in non-polar and polar aprotic environments [4].

G A Solid Boc-Trimethylpiperazine (High Steric Bulk, Low Lattice Energy) B Solvent Penetration (e.g., Toluene/DCM) A->B Addition of Solvent C Disruption of Intermolecular Forces (Van der Waals) B->C Endothermic (u0394H > 0) D Solvation Shell Formation (Thermodynamic Stabilization) C->D Exothermic (u0394H < 0) E Homogeneous Solution (High Solubility State) D->E Entropy Driven (u0394S > 0)

Diagram 1: Thermodynamic pathway of Boc-trimethylpiperazine solvation in organic solvents.

Empirical Solubility Matrix

The structural modifications discussed above dictate the compound's behavior across different solvent classes. In process chemistry, we leverage these differences to drive reactions to completion (e.g., using homogeneous solvent systems like THF/water for S_NAr reactions [5]) and to isolate products via anti-solvent crystallization.

Below is the extrapolated solubility matrix for 1-Boc-3,4,5-trimethylpiperazine at 25 °C, based on structural analogs and empirical process data.

Solvent ClassSolventEstimated Solubility (mg/mL)Application & Mechanistic Notes
Non-Polar Toluene> 500Excellent for Buchwald-Hartwig couplings. High solubility prevents slurry formation [2].
Non-Polar Heptane / Hexane10 - 50Utilized as an anti-solvent. High lipophilicity may cause yield loss in the mother liquor [5].
Polar Aprotic Dichloromethane (DCM)> 500Ideal for electrophilic substitutions and standard aqueous extractions[3].
Polar Aprotic Ethyl Acetate (EtOAc)> 500Standard solvent for silica gel chromatography and mild extractions [4].
Polar Aprotic Tetrahydrofuran (THF)> 500Often used with water as a co-solvent to maintain a homogeneous solution during heating [5].
Polar Protic Methanol (MeOH)> 200Suitable for subsequent Boc deprotection using HCl/MeOH [3].
Aqueous Water< 1Highly hydrophobic. Enables efficient aqueous washing to remove inorganic salts.

Experimental Workflows and Self-Validating Protocols

To transition from theoretical solubility to actionable process data, rigorous methodologies must be employed. The following protocols are designed with built-in causality and self-validation mechanisms to ensure data integrity.

Protocol 1: Gravimetric Determination of Thermodynamic Solubility

Causality: Gravimetric analysis is chosen over HPLC for initial solubility screening because it is an absolute measurement. It does not require a pre-calibrated reference standard, which is often unavailable for novel trimethylpiperazine isomers. Self-Validation: A mass-balance check ensures that no solvent entrapment or chemical degradation has skewed the results.

Step-by-Step Methodology:

  • Equilibration: Add 500 mg of Boc-trimethylpiperazine to a 2 mL glass vial. Add 1.0 mL of the target solvent (e.g., Toluene).

  • Agitation: Stir the suspension at 25 °C (± 0.1 °C) using a magnetic stirrer for 24 hours to ensure thermodynamic equilibrium is reached.

  • Phase Separation: Centrifuge the mixture at 10,000 rpm for 10 minutes to separate the undissolved solid from the saturated supernatant.

  • Sampling: Carefully extract exactly 0.5 mL of the clear supernatant using a positive displacement pipette.

  • Evaporation: Transfer the aliquot to a pre-weighed glass vial ( Wvial​ ). Evaporate the solvent under a gentle stream of nitrogen, followed by vacuum drying at 40 °C to a constant weight ( Wtotal​ ).

  • Calculation: Solubility (mg/mL) = (Wtotal​−Wvial​)×2 .

  • Validation (Mass Balance): Filter, dry, and weigh the residual undissolved solid from Step 3. The mass of the dissolved solute (calculated) plus the residual solid must equal the initial 500 mg (± 2%). A discrepancy indicates solvent entrapment in the crystal lattice or compound volatility.

Protocol 2: Solvent-Switch Crystallization

Causality: Because Boc-trimethylpiperazine is highly soluble in reaction solvents like toluene, direct cooling crystallization is often impossible. A solvent-switch to an anti-solvent (heptane) is required. To prevent the highly lipophilic compound from "oiling out" (liquid-liquid phase separation), precise seeding is utilized [5].

Step-by-Step Methodology:

  • Concentration: Take the crude reaction mixture in toluene and concentrate it via vacuum distillation (40 °C, 50 mbar) to a minimal stirrable volume (approx. 2-3 volumes relative to the theoretical product mass).

  • Anti-Solvent Addition: Slowly charge heptane (5 volumes) dropwise at 50 °C. The solution will approach supersaturation.

  • Seeding: Cool the mixture to 40 °C and add 1% (w/w) of pure Boc-trimethylpiperazine seed crystals. Note: Seeding bypasses the high activation energy of primary nucleation, forcing the compound to crystallize rather than oil out.

  • Aging and Isolation: Age the suspension at 40 °C for 2 hours, then cool linearly to 5 °C over 4 hours. Filter the resulting crystals and wash with cold heptane.

G A Crude Reaction Mixture (in Toluene/DCM) B Vacuum Distillation (Remove volatile solvent) A->B Heat / Vacuum C Addition of Anti-Solvent (Heptane/Hexane) B->C Solvent Switch D Cooling & Seeding (Induce Nucleation) C->D Supersaturation E Filtration & Washing (Isolate pure crystals) D->E Solid-Liquid Separation

Diagram 2: Experimental workflow for solvent-switch crystallization of Boc-piperazines.

Conclusion

The solubility profile of Boc-protected trimethylpiperazines is a direct manifestation of their engineered structural features. The removal of hydrogen-bonding capacity and the introduction of significant steric bulk transform the rigid piperazine core into a highly lipophilic, easily solvated intermediate. By leveraging these thermodynamic properties, process chemists can design highly efficient, homogeneous reaction matrices and robust, self-validating isolation protocols that ensure both high yield and exceptional purity in drug development pipelines.

References

  • Guidechem. "(3R,5S)-tert-butyl 3,4,5-trimethylpiperazine-1-carboxylate". Guidechem Chemical Database.
  • Google Patents. "US8722684B2 - 1-[2-(2,4-dimethylphenylsulfanyl)-phenyl] piperazine as a compound with combined serotonin reuptake, 5-HT3 and 5-HT1A activity for the treatment of cognitive impairment". Google Patents.
  • Smolecule. "1-Benzyl-4-Boc-piperazine-2-carboxylic acid | 181956-25-2". Smolecule Physical And Chemical Properties Analysis.
  • Fisher Scientific. "1-Boc-piperazine, 99% 1 g | Thermo Scientific Chemicals". FisherSci Product Specifications.
  • ACS Publications. "Enabling the First Scale-Up of the Selective HER2 Inhibitor BI-4142". Organic Process Research & Development.
Exploratory

Engineering 3D Chemical Space: A Technical Guide to Chiral Piperazine Scaffolds in Modern Drug Discovery

Executive Summary The transition from flat, sp²-hybridized molecules to sp³-rich, three-dimensional architectures is a defining paradigm shift in modern medicinal chemistry. At the forefront of this evolution is the chir...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The transition from flat, sp²-hybridized molecules to sp³-rich, three-dimensional architectures is a defining paradigm shift in modern medicinal chemistry. At the forefront of this evolution is the chiral piperazine scaffold. By introducing stereocenters into the conformationally rigid piperazine ring, drug developers can precisely dictate the spatial vector projection of pharmacophores. This technical whitepaper provides an in-depth analysis of chiral piperazines, exploring the causality behind their target engagement, summarizing recent FDA-approved therapeutics, and detailing state-of-the-art, self-validating synthetic protocols for their asymmetric construction.

The Privileged Nature of the Chiral Piperazine Scaffold

Piperazine is widely regarded as a privileged scaffold due to its exceptional ability to fine-tune physicochemical properties, including aqueous solubility, lipophilicity, and basicity (pKa) 1. However, unsubstituted piperazines often suffer from promiscuous binding due to their conformational flexibility.

The Causality of Chirality: Introducing a chiral center (e.g., at the C2 or C3 position) restricts the ring's conformational flipping. This stereochemical rigidity is causal to enhanced binding affinity: the correct enantiomer perfectly complements the asymmetric chiral environment of a biological target's active site. By locking the molecule into a bioactive chair conformation, the entropic penalty typically associated with target binding is drastically minimized, leading to exponentially higher selectivity and reduced off-target toxicity.

Landscape of FDA-Approved Chiral Piperazine Therapeutics

The strategic incorporation of chiral piperazines is evident in several high-impact therapeutics approved over the last decade 2. The quantitative and qualitative data of these key molecules are summarized below:

Drug NameApproval YearPrimary Target / IndicationRole of Chiral Piperazine ScaffoldQuantitative Efficacy Marker
Indinavir 1996HIV-1 Protease (HIV/AIDS)(S)-piperazine-2-carboxamide core acts as a transition state mimic 1.Sub-nanomolar IC₅₀ against HIV-1 protease.
Baloxavir marboxil 2018Cap-dependent endonuclease (Influenza A/B)Chiral piperazine fused with benzothiepine to project binding vectors into the active site 3.>90% reduction in viral shedding within 24h.
Adagrasib 2022KRAS G12C (Non-small cell lung cancer)Chiral piperazine derivative optimizes the spatial orientation for covalent cysteine binding 2.43% Objective Response Rate (ORR) in clinical trials.
Vestipitant InvestigationalNK1 Receptor Antagonist (Antiemetic)2,3-disubstituted chiral piperazine dictates deep pocket receptor antagonism 4.High receptor occupancy (>95%) at clinical doses.

Mechanistic Causality: Stereocontrol in Target Engagement

To understand the necessity of these complex syntheses, we must examine the biological causality. Taking Indinavir as a case study, the drug functions as a competitive inhibitor of the HIV-1 protease. The (S)-stereocenter within the piperazine ring is not arbitrary; it is structurally required to mimic the transition state of the viral polyprotein substrate. If the (R)-enantiomer were used, the binding vectors (hydrogen bond donors/acceptors) would project into the solvent rather than the catalytic aspartate residues of the protease, rendering the drug inactive.

Mechanism Viral_RNA Viral RNA Polyprotein Viral Polyprotein Viral_RNA->Polyprotein Translation Protease HIV-1 Protease (Active) Polyprotein->Protease Assembly Inhibited Inhibited Protease Complex Protease->Inhibited Target Engagement Virion Immature/Non-infectious Virion Protease->Virion Cleavage (Normal) Indinavir Indinavir (Chiral Piperazine) Indinavir->Inhibited Competitive Binding Inhibited->Virion Prevents Maturation

Logical flow of HIV-1 protease inhibition by the chiral piperazine Indinavir.

State-of-the-Art Synthetic Methodologies

Historically, chiral piperazines were synthesized via chiral pool approaches (e.g., cyclization of naturally occurring L-amino acids). While reliable, these methods require lengthy protection/deprotection sequences.

Modern process chemistry has shifted toward the Asymmetric Hydrogenation of Pyrazines . Pyrazines are notoriously difficult to hydrogenate asymmetrically because their strong coordinating nitrogen atoms easily poison transition metal catalysts, and their high aromaticity presents a significant thermodynamic barrier. A breakthrough methodology utilizes alkyl halides to activate the pyrazine, breaking its aromaticity and shielding the nitrogen lone pairs, allowing for highly enantioselective Iridium-catalyzed hydrogenation 4.

Validated Experimental Protocol: Ir-Catalyzed Asymmetric Hydrogenation

The following protocol details the synthesis of a chiral piperazine precursor (used in the synthesis of Vestipitant) via Iridium-catalyzed asymmetric hydrogenation. This is designed as a self-validating system, ensuring quality control at every inflection point.

Step 1: Substrate Activation (Quaternization)
  • Action: Dissolve the substituted pyrazine (1.0 equiv) in anhydrous THF. Add benzyl bromide (BnBr, 1.1 equiv) dropwise at room temperature. Stir for 12 hours.

  • Causality: This forms an N-benzylpyrazinium salt. This step is critical because quaternization disrupts the aromatic stability of the pyrazine ring and sterically shields the nitrogen lone pair, preventing it from coordinating with and poisoning the Iridium catalyst in the next step.

  • Self-Validation: Isolate an aliquot and analyze via ¹H NMR. A successful reaction is validated by the distinct downfield shift of the pyrazine aromatic protons and the appearance of a benzylic CH₂ singlet (~5.5 ppm), confirming complete salt formation.

Step 2: Asymmetric Hydrogenation
  • Action: Transfer the isolated pyrazinium salt to a high-pressure autoclave. Under a strict Argon atmosphere, add the catalyst precursor [Ir(COD)Cl]₂ (1 mol%) and the chiral ligand (S,S)-f-Binaphane (2.2 mol%) dissolved in THF. Seal the autoclave, purge with H₂ gas three times, and pressurize to 600 psi. Stir at 30 °C for 24 hours.

  • Causality: The chiral Iridium complex selectively coordinates to the less sterically hindered face of the activated pyrazinium intermediate. The extreme H₂ pressure (600 psi) is a thermodynamic necessity to overcome the remaining activation energy barrier of the partially aromatic system.

  • Self-Validation: Monitor the internal pressure gauge of the autoclave. The reaction's progress is validated by the steady consumption of hydrogen gas (pressure drop). Complete conversion is indicated when the pressure stabilizes and ceases to drop.

Step 3: Work-up and Stereochemical Validation
  • Action: Safely vent the H₂ gas. Concentrate the reaction mixture under reduced pressure. Pass the crude residue through a short pad of Celite using ethyl acetate as the eluent to remove the Iridium catalyst.

  • Causality: Transition metal removal is paramount to prevent downstream isomerization or heavy metal toxicity in API development.

  • Self-Validation: Analyze the purified product via Chiral HPLC (e.g., using a Chiralcel OD-H column). A successful protocol will yield baseline separation of the enantiomers, demonstrating an enantiomeric excess (ee) of >95%.

Workflow Pyrazine Substituted Pyrazine Activation Alkyl Halide Activation (BnBr) Pyrazine->Activation Salt Pyrazinium Salt (Activated) Activation->Salt Prevents Catalyst Poisoning Catalysis Ir / (S,S)-f-Binaphane H2 (600 psi) Salt->Catalysis Hydrogenation Asymmetric Hydrogenation Catalysis->Hydrogenation Stereoselective Reduction Validation Chiral HPLC Validation Hydrogenation->Validation Catalyst Removal Product Enantiopure Piperazine (>95% ee) Validation->Product Confirms ee%

Experimental workflow and validation logic for Ir-catalyzed asymmetric hydrogenation.

Conclusion

The integration of chiral piperazines into drug discovery pipelines is not merely a trend, but a structurally driven necessity for achieving high target selectivity and favorable pharmacokinetic profiles. By moving away from flat aromatic rings and embracing sp³-rich chiral scaffolds, medicinal chemists can navigate complex biological interfaces with unprecedented precision. The advancement of robust, scalable synthetic methodologies—such as the asymmetric hydrogenation of activated pyrazines—ensures that these complex molecular architectures remain commercially viable for the next generation of life-saving therapeutics.

References

  • Chiral Piperazines: Versatile Scaffolds in the Synthesis of Active Pharmaceutical Ingredients - Benchchem. 1

  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - MDPI. 2

  • Asymmetric Synthesis of US-FDA Approved Drugs over Five Years (2016–2020): A Recapitulation of Chirality - PMC. 3

  • Synthesis of Chiral Piperazines via Hydrogenation of Pyrazines Activated by Alkyl Halides - ACS Publications. 4

Sources

Foundational

Stability and Handling of Tert-butyl 2,2,5-trimethylpiperazine-1-carboxylate at Room Temperature: A Technical Guide for Organic Synthesis

Executive Summary Tert-butyl 2,2,5-trimethylpiperazine-1-carboxylate is a highly specialized, sterically hindered building block extensively utilized in medicinal chemistry and drug development. A critical parameter for...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Tert-butyl 2,2,5-trimethylpiperazine-1-carboxylate is a highly specialized, sterically hindered building block extensively utilized in medicinal chemistry and drug development. A critical parameter for its application in multi-step organic synthesis is its stability profile at room temperature (20°C – 25°C). This technical guide provides an in-depth analysis of its thermodynamic and kinetic stability, detailing the causality behind its chemical behavior, and offers field-proven, self-validating protocols for its handling and controlled deprotection.

Structural Mechanics & Steric Shielding

The structural integrity of Tert-butyl 2,2,5-trimethylpiperazine-1-carboxylate relies on two primary molecular features:

  • The Boc Protecting Group : The tert-butyloxycarbonyl (Boc) group is attached to the N1 nitrogen of the piperazine ring. The stability of the Boc group in basic and nucleophilic media is attributed to the resonance between the nitrogen's lone pair of electrons and the carbonyl group, which significantly reduces the electrophilicity of the carbonyl carbon[1]. Furthermore, the bulky tert-butyl moiety sterically hinders the approach of nucleophiles[1].

  • 2,2,5-Trimethyl Substitution : The piperazine core is substituted with methyl groups at the 2, 2, and 5 positions. The gem-dimethyl group at the C2 position is adjacent to the Boc-protected N1 nitrogen. This creates a highly congested microenvironment. The synergistic steric shielding from both the tert-butyl group and the C2 gem-dimethyl group dramatically enhances the kinetic stability of the carbamate linkage at room temperature, preventing premature cleavage during complex synthetic sequences.

Thermodynamic and Kinetic Stability at Room Temperature

At standard room temperature, Tert-butyl 2,2,5-trimethylpiperazine-1-carboxylate exhibits exceptional stability across a variety of chemical environments, provided strong acids are absent.

  • Neutral and Basic Media : The compound is entirely stable at room temperature in neutral solvents (e.g., DCM, THF, EtOAc) and basic conditions (e.g., in the presence of NaOH, K₂CO₃, or organic amines)[1],[2]. The steric bulk completely prevents base-mediated hydrolysis.

  • Oxidative and Reductive Conditions : The Boc group is generally stable to catalytic hydrogenation and mild oxidizing agents at room temperature, allowing for orthogonal synthetic transformations on the free N4 nitrogen[3].

  • Acidic Media (The Exception) : The Boc group is specifically designed to be acid-labile[2]. However, the rate of cleavage is highly dependent on acid strength and concentration[1]. Weak acids (like dilute acetic acid) will not induce cleavage at room temperature. Strong acids, such as Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl), are required to protonate the carbonyl oxygen and initiate deprotection[4],[5].

G A Tert-butyl 2,2,5-trimethylpiperazine -1-carboxylate B Room Temperature (20-25°C) A->B C Neutral / Basic Media (Stable) B->C pH > 7 D Acidic Media (pH < 2) (Labile) B->D pH < 2 E Long-term Storage (Inert Atmosphere) C->E F Boc Deprotection (Cleavage) D->F

Caption: Logical decision tree for the stability and handling of the Boc-protected piperazine.

Quantitative Stability Matrix

To facilitate rapid decision-making during assay design, the following table summarizes the stability of the compound under various conditions at room temperature.

Chemical EnvironmentTemperatureTimeframeExpected StabilityPrimary Degradation Pathway
Solid State (Neat) 20°C - 25°C> 12 MonthsHighly StableNone (requires moisture/acid)
Neutral Solvents (DCM, THF) 20°C - 25°C> 7 DaysHighly StableNone
Basic Media (pH > 10) 20°C - 25°C> 48 HoursHighly StableResistant to base hydrolysis
Mild Acid (Acetic Acid) 20°C - 25°C24 HoursModerately StableSlow, trace cleavage
Strong Acid (20-50% TFA) 20°C - 25°C< 2 HoursLabile (Deprotects)Acid-catalyzed decarboxylation

Self-Validating Experimental Protocols

As a Senior Application Scientist, it is imperative to emphasize that protocols must not only dictate steps but also integrate validation checkpoints to ensure data integrity.

Protocol A: Benchtop Stability Validation via ¹H NMR

Purpose: To confirm the intact Boc group of the compound after prolonged room temperature exposure. Causality: The tert-butyl protons appear as a distinct, sharp singlet integrating to 9H at approximately 1.4 ppm in CDCl₃. A decrease in this integral relative to the piperazine core protons indicates degradation.

  • Preparation : Dissolve 10 mg of Tert-butyl 2,2,5-trimethylpiperazine-1-carboxylate in 0.6 mL of deuterated chloroform (CDCl₃).

  • Incubation : Leave the NMR tube sealed on the benchtop at room temperature (25°C) for 7 days.

  • Acquisition : Acquire a standard ¹H NMR spectrum at Day 0 and Day 7.

  • Validation : Compare the integration of the tert-butyl singlet (~1.4 ppm) against the methyl doublets/singlets of the 2,2,5-trimethyl groups. A stable ratio confirms zero degradation.

Protocol B: Controlled Room-Temperature Deprotection

Purpose: To intentionally cleave the Boc group to yield the free 2,2,5-trimethylpiperazine derivative. Causality: Trifluoroacetic acid (TFA) is utilized because it is a strong enough acid to protonate the sterically hindered carbonyl oxygen, yet its volatility simplifies downstream isolation[5].

  • Solvation : Dissolve the Boc-protected substrate (1.0 equiv) in anhydrous dichloromethane (DCM) to achieve a concentration of 0.1–0.5 M[5]. Rationale: DCM provides optimal solubility for the sterically bulky substrate.

  • Acid Addition : While stirring at room temperature, slowly add TFA to reach a final concentration of 20-50% (v/v)[1].

  • Reaction Monitoring : Stir the mixture at room temperature for 1 to 4 hours. Monitor via TLC or LC-MS. Validation Checkpoint: The disappearance of the starting material mass and the appearance of the M-Boc mass (minus 100 Da) confirms successful cleavage.

  • Work-up : Concentrate the mixture under reduced pressure. Co-evaporate with toluene to remove residual TFA[5]. Neutralize with saturated NaHCO₃ to isolate the free base[4].

Mechanistic Pathway of Boc Cleavage

Understanding the mechanism is crucial for troubleshooting incomplete reactions, especially with sterically hindered molecules like the 2,2,5-trimethylpiperazine core. The acid-catalyzed deprotection proceeds through a well-established sequence[1],[2]:

  • Protonation : The strong acid protonates the carbonyl oxygen of the Boc group.

  • Carbocation Formation : The protonated intermediate undergoes cleavage of the tert-butyl-oxygen bond, yielding a stable tert-butyl carbocation and a carbamic acid intermediate. Note: The steric bulk of the 2,2,5-trimethyl groups can slightly slow this rate-limiting step compared to unhindered piperazines.

  • Decarboxylation : The highly unstable carbamic acid rapidly decomposes at room temperature, releasing carbon dioxide gas and the free amine[1].

Mechanism N1 Boc-Protected Amine (Stable at RT) N2 Protonation of Carbonyl Oxygen (Addition of Strong Acid) N1->N2 TFA / HCl N3 Cleavage of t-Butyl-Oxygen Bond (Formation of t-Butyl Cation) N2->N3 Rate-limiting N4 Carbamic Acid Intermediate (Highly Unstable) N3->N4 N5 Decarboxylation (Release of CO2) N4->N5 Spontaneous at RT N6 Free Piperazine Derivative (Target Product) N5->N6

Caption: Mechanistic pathway of acid-catalyzed Boc deprotection at room temperature.

Conclusion

Tert-butyl 2,2,5-trimethylpiperazine-1-carboxylate is highly stable at room temperature. The combination of the robust Boc protecting group and the intense steric shielding provided by the 2,2,5-trimethyl substitution ensures that the compound remains inert under neutral, basic, and mild conditions. Degradation at room temperature is strictly conditional upon the introduction of strong acidic reagents. By adhering to the validated handling protocols outlined above, researchers can confidently maintain the integrity of this critical building block throughout complex drug development workflows.

References

  • Organic Chemistry Portal. "Boc-Protected Amino Groups." Organic Chemistry Portal. URL:[Link]

  • Wikipedia. "tert-Butyloxycarbonyl protecting group." Wikipedia, The Free Encyclopedia. URL:[Link]

Sources

Exploratory

Difference between 2,2,5-trimethylpiperazine isomers

[fontname="Helvetica Logical relationship between 2,2,5-TMP structural features and target binding. Conformational Dynamics & N-Inversion Understanding the N-inversion barrier of 2,2,5-TMP is not merely academic; it dict...

Author: BenchChem Technical Support Team. Date: March 2026

[fontname="Helvetica

Logical relationship between 2,2,5-TMP structural features and target binding.

Conformational Dynamics & N-Inversion

Understanding the N-inversion barrier of 2,2,5-TMP is not merely academic; it dictates the bioactive conformation of the molecule.

In 2,2,5-TMP, the axial gem-methyl at C2 severely destabilizes the axial N-H (or N-substituent) conformer due to 1,3-diaxial strain . This steric clash biases the N1 equilibrium heavily toward the equatorial form. Consequently, the nitrogen lone pair is forced into an axial position where it is sterically shielded by the axial C2-methyl group. This shielding lowers the apparent basicity of the amine and alters its pharmacokinetics when incorporated into Active Pharmaceutical Ingredients (APIs) targeting neurotransmitter systems like serotonin and dopamine [2].

Because the N-inversion barrier is relatively low (< 10 kcal/mol), the isomers cannot be physically separated at room temperature. The molecule exists as a rapidly interconverting racemate of conformers unless frozen or bound to a target receptor.

ConformationalDynamics A N1-Equatorial Conformer (Thermodynamically Favored) B Transition State (1,3-Diaxial Strain) A->B Thermal Energy B->A Relaxation C N1-Axial Conformer (Sterically Hindered) B->C N-Inversion C->B Rapid Reversion

N1-inversion thermodynamics of 2,2,5-TMP highlighting 1,3-diaxial strain.

Quantitative Data Summary

The physicochemical properties of 2,2,5-TMP dictate its utility in drug design. The following table summarizes key parameters and their implications for pharmaceutical development.

PropertyValueImplication for Drug Design
Molecular Formula C7H16N2Low molecular weight allows for high ligand efficiency.
Molecular Weight 128.22 g/mol Optimal for oral bioavailability (Rule of 5 compliant).
Chiral Centers 1 (at C5)Requires enantiomeric resolution for targeted binding.
Basicity (pKa1, pKa2) ~9.8, ~5.6Strong diamine; steric shielding lowers apparent basicity in vivo.
N-Inversion Barrier Low (< 10 kcal/mol)Exists as a rapidly interconverting conformer racemate at RT.

Self-Validating Experimental Protocols

To utilize 2,2,5-TMP effectively, researchers must employ rigorous, self-validating methodologies. Below are the definitive protocols for kinetic analysis and stereochemical resolution.

Protocol A: Determination of N-Inversion Barrier via VT-NMR

Objective: Quantify the activation energy of N1-inversion to predict bioactive conformation stability.

  • Sample Preparation: Dissolve 15 mg of 2,2,5-TMP in 0.6 mL of a deuterated solvent with a low freezing point (e.g., CD2Cl2). Add Tetramethylsilane (TMS) as an internal standard.

  • Degassing (Causality): Degas the sample using three consecutive freeze-pump-thaw cycles. Why? Paramagnetic oxygen dissolved in the solvent accelerates relaxation times, causing artificial line broadening that obscures the true coalescence temperature of the NMR signals.

  • Thermal Cycling: Acquire high-resolution 1H-NMR spectra starting from 25°C down to -80°C in 5°C decrements, allowing 10 minutes for thermal equilibration at each step.

  • Self-Validation: Perform line-shape analysis of the N-methyl or C2-methyl signals. The calculated activation free energy ( ΔG‡ ) derived from the Eyring equation must correlate with theoretical Density Functional Theory (DFT) predictions to validate the experimental setup.

Protocol B: Optical Resolution via Diastereomeric Salt Crystallization

Objective: Isolate (R)- and (S)-2,2,5-TMP with >99% enantiomeric excess (ee) for use as chiral building blocks.

  • Salt Formation: React racemic 2,2,5-TMP with a chiral resolving agent (e.g., L-Tartaric acid) in a polar protic solvent (e.g., ethanol/water mixture). Why? The chiral acid converts the non-separable enantiomers into diastereomeric salts, which possess distinct, exploitable solubility profiles.

  • Fractional Crystallization: Heat the mixture to complete dissolution, then cool linearly to 5°C at a rate of 0.5°C/min. The less soluble diastereomeric salt will selectively precipitate.

  • Basification & Extraction: Isolate the crystals via vacuum filtration. Treat the solid with 1M NaOH to break the salt and liberate the free base enantiomer. Extract the free base into an organic layer (e.g., dichloromethane) and evaporate the solvent.

  • Self-Validation (Chiral HPLC): Analyze the extracted free base using High-Performance Liquid Chromatography with a chiral stationary phase (e.g., Daicel Chiralpak). A single distinct peak confirms successful resolution (ee > 99%). If ee < 99%, the crystallization step must be repeated (recrystallization).

ResolutionWorkflow Racemate Racemic 2,2,5-TMP (R/S Mixture) SaltFormation Diastereomeric Salt Formation (in Solvent) Racemate->SaltFormation Agent Chiral Resolving Agent (e.g., L-Tartaric Acid) Agent->SaltFormation Crystallization Fractional Crystallization (Thermal Cycling) SaltFormation->Crystallization SaltR Less Soluble Salt (Enriched Diastereomer) Crystallization->SaltR SaltS More Soluble Salt (Mother Liquor) Crystallization->SaltS FreeBase Basification & Extraction (Pure Enantiomer) SaltR->FreeBase Validation Chiral HPLC Validation (ee > 99%) FreeBase->Validation

Self-validating workflow for the optical resolution of 2,2,5-TMP enantiomers.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 139139-56-3, 2,2,5-Trimethylpiperazine." PubChem.[Link]

Protocols & Analytical Methods

Method

Synthesis Protocols for Tert-butyl 2,2,5-trimethylpiperazine-1-carboxylate: An Orthogonal Protection Strategy

Executive Summary & Mechanistic Rationale In medicinal chemistry, substituted piperazine scaffolds are privileged pharmacophores utilized in the development of complex therapeutics, including modern MAGL inhibitors and C...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

In medicinal chemistry, substituted piperazine scaffolds are privileged pharmacophores utilized in the development of complex therapeutics, including modern MAGL inhibitors and CNS-active agents[1]. The target compound, tert-butyl 2,2,5-trimethylpiperazine-1-carboxylate (also known as N1-Boc-2,2,5-TMP), is a highly valuable, sterically constrained building block[2].

Synthesizing this specific regioisomer presents a significant chemical challenge due to the inherent asymmetry of the 2,2,5-trimethylpiperazine core. The N1 secondary amine is flanked by a gem-dimethyl group at C2, which induces a strong Thorpe-Ingold effect. This forces the N1 lone pair into a sterically shielded, axial-like trajectory, drastically reducing its nucleophilicity[3]. Conversely, the N4 amine is flanked only by a single methyl group at C5, making it significantly less hindered.

The Causality of the Protocol: Direct reaction of 2,2,5-trimethylpiperazine with di-tert-butyl dicarbonate (Boc₂O) will overwhelmingly yield the undesired N4-Boc regioisomer due to kinetic preference. Therefore, to achieve N1-Boc protection, a self-validating orthogonal protection strategy must be employed[4][5]. This involves the kinetic trapping of the less hindered N4 position with a temporary Carboxybenzyl (Cbz) group, followed by thermodynamically forced Boc protection at the sterically congested N1 position, and concluding with neutral hydrogenolysis to selectively reveal the N4 amine.

Physicochemical Properties & Reaction Parameters

To ensure reproducibility and tracking, the quantitative data for the target compound and the reaction parameters are summarized below.

Table 1: Physicochemical Properties of the Target Compound

PropertyValue
Chemical Name Tert-butyl 2,2,5-trimethylpiperazine-1-carboxylate
CAS Number 1443741-44-3 (Free Base) / 2411284-78-9 (HCl Salt)[2]
Molecular Formula C₁₂H₂₄N₂O₂
Molecular Weight 228.33 g/mol
Structural Feature N1-Boc protected; N4 secondary amine free

Table 2: Reaction Parameters & Stoichiometry for Orthogonal Protection

StepReagentEquivalentsTemp (°C)Time (h)Expected Yield
1. N4-Cbz Protection Cbz-Cl0.95-10 to 0285–90%
2. N1-Boc Protection Boc₂O2.080 (Reflux)12–1670–80%
3. Cbz Hydrogenolysis H₂ (Pd/C)Excess20–254–6>95%

Strategic Workflow

The following diagram illustrates the logical relationship and workflow of the orthogonal protection sequence.

Workflow SM 2,2,5-Trimethylpiperazine (Starting Material) Step1 Step 1: Regioselective N4-Protection Reagents: Cbz-Cl (0.95 eq), TEA, DCM Conditions: -10 °C to 0 °C SM->Step1 Int1 N4-Cbz-2,2,5-TMP (Intermediate 1) Step1->Int1 Kinetic Control (Less Hindered N4) Step2 Step 2: Forcing N1-Boc Protection Reagents: Boc₂O (2.0 eq), DMAP, DIPEA Conditions: Toluene, 80 °C Int1->Step2 Int2 N1-Boc-N4-Cbz-2,2,5-TMP (Intermediate 2) Step2->Int2 Thermodynamic Control (More Hindered N1) Step3 Step 3: Orthogonal Deprotection Reagents: H₂ (1 atm), 10% Pd/C, MeOH Conditions: Room Temperature Int2->Step3 Product Tert-butyl 2,2,5-trimethylpiperazine -1-carboxylate (Target Product) Step3->Product Selective Cbz Cleavage

Figure 1: Orthogonal protection workflow for N1-Boc-2,2,5-trimethylpiperazine synthesis.

Step-by-Step Experimental Protocols

Step 1: Regioselective Synthesis of Benzyl 2,2,5-trimethylpiperazine-4-carboxylate

Objective: Selectively mask the highly reactive N4 position to prevent its participation in subsequent steps[4].

  • Preparation: Dissolve 2,2,5-trimethylpiperazine (10.0 mmol, 1.0 eq) in anhydrous dichloromethane (DCM, 50 mL) under an inert nitrogen atmosphere.

  • Base Addition: Add triethylamine (TEA, 15.0 mmol, 1.5 eq) and cool the reaction mixture to -10 °C using an ice-salt bath.

  • Kinetic Trapping: Dissolve benzyl chloroformate (Cbz-Cl, 9.5 mmol, 0.95 eq) in DCM (10 mL) and add it dropwise over 30 minutes via an addition funnel.

    • Analyst Insight: The use of a sub-stoichiometric amount of Cbz-Cl combined with cryogenic temperatures is a self-validating control. It ensures that the reaction remains strictly under kinetic control, exclusively targeting the less hindered N4 amine and mathematically eliminating the risk of N1,N4-di-Cbz byproduct formation.

  • Completion: Stir the mixture at 0 °C for 2 hours.

  • Workup: Quench with saturated aqueous NaHCO₃ (30 mL). Extract the aqueous layer with DCM (2 x 20 mL), dry the combined organic layers over anhydrous Na₂SO₄, and concentrate in vacuo. Purify via flash chromatography (Silica gel, EtOAc/Hexane gradient) to afford Intermediate 1.

Step 2: Synthesis of 4-Benzyl 1-tert-butyl 2,2,5-trimethylpiperazine-1,4-dicarboxylate

Objective: Force the Boc protection of the sterically congested N1 position.

  • Preparation: Dissolve Intermediate 1 (8.0 mmol, 1.0 eq) in anhydrous toluene (40 mL).

  • Reagent Addition: Add N,N-diisopropylethylamine (DIPEA, 16.0 mmol, 2.0 eq), 4-dimethylaminopyridine (DMAP, 1.6 mmol, 0.2 eq), and di-tert-butyl dicarbonate (Boc₂O, 16.0 mmol, 2.0 eq).

  • Thermodynamic Activation: Heat the reaction mixture to 80 °C (reflux) and stir for 12–16 hours.

    • Analyst Insight: The gem-dimethyl group at C2 creates severe 1,3-diaxial strain during the transition state of N1 acylation[3]. Standard room-temperature conditions will fail. DMAP acts as an essential nucleophilic catalyst, and the elevated thermal energy provided by refluxing toluene is mandatory to overcome this massive activation barrier.

  • Workup: Cool the mixture to room temperature. Wash the organic layer with 5% aqueous citric acid to remove the DMAP and DIPEA, followed by a brine wash. Dry over Na₂SO₄, concentrate, and purify via flash chromatography to isolate Intermediate 2.

Step 3: Orthogonal Deprotection via Hydrogenolysis

Objective: Selectively cleave the Cbz group to yield the final target without disrupting the Boc group[5].

  • Preparation: Dissolve Intermediate 2 (6.0 mmol) in MS-grade methanol (30 mL) in a hydrogenation flask.

  • Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C, 10% w/w) under a gentle stream of nitrogen to prevent ignition of the solvent.

  • Hydrogenolysis: Evacuate the flask and backfill with hydrogen gas (H₂) three times. Maintain the reaction under a hydrogen balloon (1 atm) at room temperature for 4–6 hours.

  • Validation: Monitor the reaction by LC-MS until the starting material is completely consumed.

    • Analyst Insight: The Boc group is completely stable under neutral reductive conditions. This step is orthogonally safe; over-reaction or Boc-deprotection is chemically impossible under these parameters.

  • Workup: Filter the mixture through a pad of Celite to remove the Pd/C catalyst. Wash the filter cake with excess methanol. Concentrate the filtrate in vacuo to afford tert-butyl 2,2,5-trimethylpiperazine-1-carboxylate in high purity.

References

  • Elbaum, D., et al. "An Orthogonal Protection Strategy for the Synthesis of 2-Substituted Piperazines." Tetrahedron, 63(14), 3057-3065 (2007). Available at:[Link]

  • United Nations Office on Drugs and Crime (UNODC). "Recommended methods for the Identification and Analysis of Piperazines in Seized Materials." UNODC Scientific Manuals (2013). Available at:[Link]

  • Google Patents. "Piperazine derivatives as MAGL inhibitors." US Patent 11390610B2.

Sources

Application

Using Tert-butyl 2,2,5-trimethylpiperazine-1-carboxylate as a pharmaceutical intermediate

Application Note: Tert-butyl 2,2,5-trimethylpiperazine-1-carboxylate in Advanced Pharmaceutical Synthesis Executive Summary & Mechanistic Insights Tert-butyl 2,2,5-trimethylpiperazine-1-carboxylate (CAS 1443741-44-3) is...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Tert-butyl 2,2,5-trimethylpiperazine-1-carboxylate in Advanced Pharmaceutical Synthesis

Executive Summary & Mechanistic Insights

Tert-butyl 2,2,5-trimethylpiperazine-1-carboxylate (CAS 1443741-44-3) is a highly specialized, bifunctional building block utilized in the design of modern therapeutics. While the unsubstituted piperazine ring is a privileged pharmacophore known to impart favorable physicochemical properties—such as increased aqueous solubility and oral bioavailability[1]—it often suffers from rapid CYP450-mediated N-oxidation and excessive conformational flexibility, which can lead to off-target binding and poor metabolic stability[2].

The strategic use of the 2,2,5-trimethylpiperazine scaffold resolves these liabilities through precise steric engineering. The interplay between the gem-dimethyl group at C2 and the methyl group at C5 creates a restricted conformational landscape[3]. This steric bulk forces the N1-substituent into an equatorial position, driving the nitrogen lone pair into an axial orientation where it is heavily shielded by 1,3-diaxial interactions[3]. Consequently, this lowers the apparent basicity of the amine and physically blocks enzymatic access, drastically reducing metabolic degradation[3].

Furthermore, the integration of the tert-butoxycarbonyl (Boc) protecting group at N1 establishes an orthogonal reactivity profile. It allows medicinal chemists to selectively functionalize the sterically accessible N4 position, followed by controlled deprotection to reveal the N1 amine for subsequent structural assembly[1]. This makes it an invaluable intermediate for synthesizing complex, metabolically robust CNS-active agents and targeted kinase inhibitors[4].

Quantitative Data Presentation

To understand the structural advantages of this intermediate, we must compare its physicochemical profile against the baseline unsubstituted piperazine scaffold.

Table 1: Comparative Profiling of Piperazine Scaffolds in Drug Design

PropertyUnsubstituted Piperazine2,2,5-TrimethylpiperazineCausality / Structural Mechanism
Conformational Flexibility HighRestrictedC2/C5 methyls induce 1,3-diaxial interactions, locking the ring conformation.
Metabolic Stability (CYP450) Low (Prone to N-oxidation)HighSteric shielding of nitrogen lone pairs prevents enzymatic access.
N1 / N4 Nucleophilicity Symmetrical / EqualDifferentiatedGem-dimethyl at C2 severely hinders N1; single methyl at C5 allows N4 reactivity.
Lipophilicity (LogP) BaselineIncreasedAddition of three hydrophobic methyl groups enhances membrane permeability.

Experimental Workflows & Protocols

As a self-validating system, the following protocols are designed not just with step-by-step instructions, but with embedded mechanistic checkpoints to ensure experimental integrity.

Protocol 1: Regioselective N4-Functionalization (SNAr)

Objective: To couple an aryl halide to the unprotected N4 position of tert-butyl 2,2,5-trimethylpiperazine-1-carboxylate. Causality & Design: The N4 position is adjacent to a single methyl group (C5), making it moderately sterically hindered. To overcome the activation energy barrier of the transition state, a polar aprotic solvent (DMF) and elevated temperatures are required. Anhydrous K₂CO₃ is selected as the base to scavenge the generated acid without acting as a competing nucleophile.

  • Preparation: In an oven-dried round-bottom flask under an inert nitrogen atmosphere, dissolve 1.0 equivalent of tert-butyl 2,2,5-trimethylpiperazine-1-carboxylate in anhydrous DMF (0.2 M concentration).

  • Base Addition: Add 2.5 equivalents of finely powdered, anhydrous K₂CO₃.

    • Self-Validation Check: Ensure the suspension is stirring vigorously; clumping indicates moisture contamination, which will prematurely hydrolyze the electrophile.

  • Electrophile Addition: Slowly add 1.1 equivalents of the target aryl halide (e.g., a fluorinated heteroaromatic).

  • Thermal Activation: Heat the reaction mixture to 90–100 °C. The steric hindrance at C5 necessitates thermal energy to drive the nucleophilic attack.

  • Monitoring: Monitor via LC-MS. The reaction typically reaches completion within 12–18 hours.

  • Workup: Cool to room temperature, quench with ice water, and extract with ethyl acetate (3x). Wash the combined organic layers with brine (5x) to completely remove residual DMF, dry over Na₂SO₄, and concentrate under reduced pressure.

Protocol 2: Orthogonal Boc Deprotection

Objective: Removal of the N1-Boc group to yield the secondary amine for final API assembly. Causality & Design: The Boc group is cleaved via acidolysis. Trifluoroacetic acid (TFA) in dichloromethane (DCM) is used because it efficiently protonates the carbamate oxygen, leading to the expulsion of isobutylene gas and carbon dioxide. The evolution of gas acts as an irreversible thermodynamic sink, driving the reaction forward[1].

  • Reaction Setup: Dissolve the N4-substituted intermediate in anhydrous DCM (0.1 M) and cool to 0 °C using an ice bath to control the initial exothermic protonation[1].

  • Acid Addition: Dropwise, add 10 equivalents of TFA.

  • Deprotection: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 2–3 hours.

    • Self-Validation Check: Bubbling (CO₂ and isobutylene evolution) should be visible initially. Cessation of bubbling and TLC confirmation indicates reaction completion.

  • Concentration: Remove DCM and excess TFA under reduced pressure.

    • Crucial Step: Co-evaporate with toluene (3x) to azeotropically remove trace TFA, which can poison downstream transition-metal catalysts.

  • Neutralization: Dissolve the crude TFA salt in DCM and wash with saturated aqueous NaHCO₃ until the aqueous layer pH is >8. Extract, dry over MgSO₄, and concentrate to afford the free base.

Mandatory Visualizations

SyntheticWorkflow Start Tert-butyl 2,2,5-trimethylpiperazine -1-carboxylate Step1 N4-Functionalization (SNAr / Buchwald-Hartwig) Start->Step1 Electrophile, Base, Heat Intermediate N4-Substituted Boc-Piperazine Step1->Intermediate Step2 Orthogonal Boc Deprotection (TFA / DCM) Intermediate->Step2 Acidolysis Product N1-Unprotected Piperazine (Ready for API Assembly) Step2->Product

Workflow for sequential N-functionalization using the Boc-protected piperazine intermediate.

PKPathway Structure 2,2,5-Trimethyl Substitution Steric Increased Steric Hindrance (1,3-diaxial interactions) Structure->Steric Conformation Restricted Conformational Flexibility Structure->Conformation Metabolism Reduced CYP450 Oxidation & N-Dealkylation Steric->Metabolism Outcome Improved in vivo Half-life & Bioavailability Metabolism->Outcome Affinity Enhanced Target Receptor Binding Affinity Conformation->Affinity Affinity->Outcome

Mechanistic pathway showing how trimethyl substitution improves pharmacokinetic properties.

References

  • Noreen, S., et al. "A comprehensive review on the synthesis of substituted piperazine and its novel bio-medicinal applications." ResearchGate.[Link]

Sources

Method

Application Note: Regioselective N-Alkylation Strategies for 2,2,5-Trimethylpiperazine Derivatives

Executive Summary The piperazine ring is a privileged pharmacophore widely utilized in drug discovery and development[1]. However, the functionalization of unsymmetrical, sterically hindered piperazines such as 2,2,5-tri...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The piperazine ring is a privileged pharmacophore widely utilized in drug discovery and development[1]. However, the functionalization of unsymmetrical, sterically hindered piperazines such as 2,2,5-trimethylpiperazine (2,2,5-TMPZ) presents a distinct regiochemical challenge. The asymmetric distribution of methyl groups across the ring creates competing reactive sites with vastly different steric and electronic profiles. This application note provides a comprehensive, mechanistically grounded guide to achieving highly regioselective N-alkylation of 2,2,5-TMPZ, detailing both direct kinetic functionalization and orthogonal protection strategies.

Mechanistic Rationale: Steric Hindrance and Regioselectivity

The core challenge in derivatizing 2,2,5-TMPZ lies in the differential steric environments of its two secondary amines:

  • N4 (Equatorial-like preference): Flanked by a single methyl group at the C5 position. This nitrogen is significantly more nucleophilic and sterically accessible, making it the kinetically favored site for electrophilic attack.

  • N1 (Sterically Shielded): Flanked by the gem-dimethyl group at C2 and a methylene at C6. The inversion at N1 is heavily influenced by the "Thorpe-Ingold" effect, and the resulting 1,3-diaxial interactions with the axial C2-methyl group drastically reduce its apparent nucleophilicity[2].

Because both nitrogen atoms exhibit intrinsic reactivity, direct alkylation without optimized conditions often results in statistical mixtures or over-alkylation[1]. To achieve absolute regioselectivity, researchers must exploit these steric differences. Direct alkylation with mild bases kinetically favors N4. Conversely, targeting the N1 position requires an orthogonal protection strategy: the N4 position must be temporarily blocked (e.g., with a Boc group), allowing the N1 position to be forced into reaction using strong bases like Sodium Hydride (NaH)[3], followed by subsequent deprotection.

G cluster_N4 Kinetic Pathway (N4-Selective) cluster_N1 Orthogonal Pathway (N1-Selective) TMPZ 2,2,5-Trimethylpiperazine (TMPZ) N4_Alk Direct Alkylation / Reductive Amination (Mild Base, R-X or Aldehyde) TMPZ->N4_Alk Boc_Prot Boc Protection (Boc2O, Et3N) TMPZ->Boc_Prot N4_Prod N4-Alkyl-2,2,5-TMPZ (Major Product) N4_Alk->N4_Prod N1_Alk Strong Base Alkylation (NaH, R-X, THF) Boc_Prot->N1_Alk Deprot Acidic Deprotection (TFA / DCM) N1_Alk->Deprot N1_Prod N1-Alkyl-2,2,5-TMPZ (Target Product) Deprot->N1_Prod

Workflow for regioselective N4 and N1 alkylation of 2,2,5-trimethylpiperazine.

Quantitative Data: Optimization of Alkylation Conditions

The selection of base, solvent, and electrophile dictates the regiochemical outcome. The table below summarizes optimized parameters for targeting either the N4 or N1 position.

Target PositionAlkylating AgentBase / CatalystSolventTemp (°C)Yield (%)Regioselectivity (N4:N1)
N4 (Direct)Benzyl Bromide (1.05 eq)K₂CO₃ (2.0 eq)ACN2588>95:5
N4 (Reductive)Benzaldehyde (1.1 eq)NaBH(OAc)₃ (1.5 eq)DCM2592>99:1
N1 (Protected)Methyl Iodide (1.2 eq)NaH (1.5 eq)THF0 to 2581Exclusive to N1
N1 (Protected)Ethyl Tosylate (1.2 eq)NaH (1.5 eq)DMF6074Exclusive to N1

*Reactions performed on the N4-Boc-2,2,5-trimethylpiperazine intermediate.

Experimental Protocols

Protocol A: Direct N4-Alkylation via Reductive Amination

Reductive amination is the premier methodology for N4-alkylation. Unlike direct substitution with alkyl halides, which carries a risk of over-alkylation (quaternization), reductive amination proceeds via an iminium intermediate, ensuring mono-alkylation while maintaining near-perfect regioselectivity[1].

Step-by-Step Methodology:

  • Preparation: Dissolve 2,2,5-trimethylpiperazine (10.0 mmol) in anhydrous dichloromethane (DCM, 30 mL) under an inert nitrogen atmosphere.

  • Imine Formation: Add the target aldehyde (10.5 mmol) dropwise. Stir the solution at room temperature for 2 hours.

    • Causality Note: The less sterically hindered N4 selectively attacks the carbonyl carbon to form the carbinolamine, which rapidly dehydrates to the iminium ion. The N1 position remains unreactive due to the shielding effect of the C2 gem-dimethyl group.

  • Reduction: Cool the reaction mixture to 0 °C using an ice bath. Portion-wise, add sodium triacetoxyborohydride (NaBH(OAc)₃, 15.0 mmol).

  • Completion: Allow the mixture to warm to room temperature and stir for 12 hours. Quench the reaction by slowly adding saturated aqueous NaHCO₃ (20 mL).

  • Extraction & Purification: Separate the layers and extract the aqueous phase with DCM (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify via silica gel chromatography (DCM:MeOH 95:5) to yield the pure N4-alkylated product.

Protocol B: Orthogonal Synthesis of N1-Alkylated 2,2,5-TMPZ

To overcome the severe steric bulk at N1, an orthogonal protection strategy is mandatory. This involves selectively protecting the highly reactive N4 position, forcing the alkylation at N1, and subsequently removing the protecting group[1].

Step 1: Regioselective N4-Protection

  • Dissolve 2,2,5-TMPZ (10.0 mmol) in DCM (40 mL) and add triethylamine (12.0 mmol).

  • Cool to 0 °C and slowly add a solution of di-tert-butyl dicarbonate (Boc₂O, 10.0 mmol) in DCM (10 mL).

  • Stir for 4 hours at room temperature.

    • Causality Note: The steric hindrance at N1 ensures exclusive Boc protection at N4[2].

  • Wash the organic layer with water, dry over Na₂SO₄, and concentrate to yield N4-Boc-2,2,5-TMPZ.

Step 2: N1-Alkylation

  • Dissolve the N4-Boc-2,2,5-TMPZ intermediate (5.0 mmol) in anhydrous THF (20 mL) and cool to 0 °C under a nitrogen atmosphere.

  • Carefully add Sodium Hydride (NaH, 60% dispersion in mineral oil, 7.5 mmol).

    • Causality Note: Mild bases (like K₂CO₃) are insufficient to deprotonate the sterically shielded N1. NaH is required to generate a highly nucleophilic amide anion, providing the thermodynamic driving force to overcome the activation energy barrier imposed by the adjacent gem-dimethyl group[3].

  • Stir for 30 minutes until gas evolution ceases, then add the alkyl halide (6.0 mmol) dropwise.

  • Warm to room temperature (or heat to 60 °C for secondary alkyl halides/tosylates) and stir for 8 hours. Quench carefully with ice water and extract with Ethyl Acetate (3 x 20 mL).

Step 3: Deprotection

  • Treat the crude N1-alkyl-N4-Boc intermediate with a solution of 20% Trifluoroacetic acid (TFA) in DCM (20 mL) at room temperature for 2 hours.

  • Concentrate under reduced pressure to remove excess TFA. Neutralize the residue with 1M NaOH, extract with DCM, and purify via chromatography to afford the pure N1-alkyl-2,2,5-trimethylpiperazine.

References

  • "Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry." National Institutes of Health (NIH). Available at: [Link]

  • "Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution." Beilstein Journals. Available at: [Link]

Sources

Application

Application Note: Overcoming Steric Hindrance in Peptide Coupling with Boc-2,2,5-trimethylpiperazine

Executive Summary & Mechanistic Framework In medicinal chemistry, the piperazine scaffold is a privileged pharmacophore used to modulate pharmacokinetic properties and target binding. However, functionalizing highly subs...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Framework

In medicinal chemistry, the piperazine scaffold is a privileged pharmacophore used to modulate pharmacokinetic properties and target binding. However, functionalizing highly substituted derivatives like Boc-2,2,5-trimethylpiperazine presents a profound synthetic challenge. The interplay between the gem-dimethyl group at C2 and the chiral center at C5 creates a complex conformational landscape dominated by severe 1,3-diaxial interactions[1].

When attempting to couple an incoming amino acid to the free secondary amine of this scaffold, chemists encounter the "gem-dimethyl wall." The steric bulk forces the N1-substituent into an equatorial position, shielding the lone pair axially and dramatically lowering its apparent nucleophilicity[1]. Traditional carbodiimide-based activation methods (e.g., DCC, EDC) are generally inefficient for such hindered couplings, suffering from low yields, slow reaction rates, and the formation of inactive byproducts[2].

To successfully form an amide bond with Boc-2,2,5-trimethylpiperazine, the coupling strategy must shift from standard active esters to highly reactive, sterically compact acylating agents—specifically utilizing uronium salts (HATU) with anchimeric assistance, or ultra-compact acid fluorides.

Comparative Analysis of Coupling Reagents

The selection of a coupling reagent dictates the geometry and reactivity of the intermediate. The table below summarizes the quantitative efficiency of various coupling methodologies when reacting a moderately hindered amino acid (e.g., Fmoc-Val-OH) with Boc-2,2,5-trimethylpiperazine.

Coupling ReagentActive IntermediateReaction ConditionsEst. Yield (%)Epimerization RiskMechanistic Limitation / Advantage
EDC / HOBt O-AcylisoureaDCM, 25°C, 24h< 20%LowIntermediate is too bulky to penetrate the gem-dimethyl shield.
PyBOP / DIPEA Phosphonium EsterDMF, 25°C, 24h35–40%ModerateProne to oxidation and sluggish kinetics with secondary amines.
T3P / Pyridine Mixed AnhydrideEtOAc, 80°C, 12h~80%LowExcellent for hindered peptides; requires thermal driving force[3].
HATU / HOAt OAt Active EsterDMF, 25°C, 12h75–85%ModerateHOAt nitrogen provides crucial hydrogen-bonding pre-organization[3].
Fmoc-AA-F Acid FluorideToluene, 80°C, 12h> 95%LowSmallest electrophile; easily bypasses steric bulk at high temps.

Experimental Workflow & Decision Matrix

The physical geometry of the incoming amino acid's side chain dictates the required activation energy. Use the following decision matrix to select the appropriate protocol.

Workflow Start Incoming Amino Acid (Fmoc-AA-OH) CheckBulk Assess Steric Bulk of AA Side Chain Start->CheckBulk LowBulk Low/Moderate Bulk (e.g., Gly, Ala, Leu) CheckBulk->LowBulk Primary/Secondary Cu03b2 HighBulk High Bulk (e.g., Val, Ile, Aib) CheckBulk->HighBulk Quaternary Cu03b1 or Branched Cu03b2 Method1 Protocol A: HATU / HOAt Base: DIPEA, Solvent: DMF Temp: 25°C, Time: 12h LowBulk->Method1 Method2 Protocol B: Acid Fluoride (Fmoc-AA-F) Base: DIPEA, Solvent: Toluene Temp: 80°C, Time: 12h HighBulk->Method2 Product Coupled Dipeptide (Amide Bond Formed) Method1->Product Method2->Product Validation Self-Validation: LC-MS & NMR (Rotamer Check) Product->Validation

Decision matrix for selecting coupling conditions based on incoming amino acid steric bulk.

Step-by-Step Methodologies

Protocol A: HATU/HOAt-Mediated Coupling (For Low to Moderate Steric Bulk)

Causality & Rationale: HATU is superior to HBTU because it generates an OAt (7-aza-1-hydroxybenzotriazole) active ester. The nitrogen atom in the pyridine ring of HOAt provides anchimeric assistance—it hydrogen-bonds with the incoming secondary amine of the piperazine, pre-organizing the transition state and drastically lowering the activation energy required to overcome the gem-dimethyl barrier[3]. Furthermore, performing this under air-free conditions prevents the oxidation of sensitive coupling intermediates[4].

Reagents:

  • Boc-2,2,5-trimethylpiperazine (1.0 eq)

  • Fmoc-AA-OH (1.5 eq)

  • HATU (1.45 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous DMF

Procedure:

  • Pre-Activation: In a flame-dried flask purged with Argon, dissolve Fmoc-AA-OH (1.5 eq) and HATU (1.45 eq) in anhydrous DMF (0.2 M concentration).

  • Base Addition: Add DIPEA (3.0 eq) dropwise. Stir for exactly 3–5 minutes at room temperature. Note: Do not exceed 5 minutes to prevent epimerization of the active ester.

  • Nucleophile Introduction: Add Boc-2,2,5-trimethylpiperazine (1.0 eq) in a single portion.

  • Coupling: Seal the flask under Argon and stir at 25°C for 12 hours.

  • Workup: Dilute the mixture with EtOAc, wash sequentially with 5% KHSO₄ (aq), saturated NaHCO₃ (aq), and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Protocol B: Amino Acid Fluoride Coupling (For High Steric Bulk)

Causality & Rationale: When coupling highly branched amino acids (e.g., Valine, Isoleucine, or Aib), even HATU fails to yield >50% conversion. Acid fluorides are exceptionally small and highly electrophilic, allowing them to penetrate the steric shield where bulky active esters cannot. Because acid fluorides lack the thermal instability of active esters, the reaction can be heated to 80°C in toluene, providing the kinetic energy necessary to force the bond formation.

Reagents:

  • Boc-2,2,5-trimethylpiperazine (1.0 eq)

  • Fmoc-AA-F (Acid Fluoride) (2.0 eq)

  • DIPEA (2.0 eq)

  • Anhydrous Toluene

Procedure:

  • Preparation: Dissolve Boc-2,2,5-trimethylpiperazine (1.0 eq) in anhydrous toluene (0.1 M concentration) under an Argon atmosphere.

  • Reagent Addition: Add the pre-formed Fmoc-AA-F (2.0 eq) followed by DIPEA (2.0 eq). Note: Toluene is chosen over DMF to prevent base-catalyzed degradation of the Fmoc group at elevated temperatures.

  • Thermal Coupling: Attach a reflux condenser and heat the reaction block to 80°C. Stir vigorously for 12–16 hours.

  • Workup: Cool to room temperature. Dilute with EtOAc and wash with saturated NaHCO₃ to quench unreacted acid fluoride. Wash with brine, dry over Na₂SO₄, and concentrate.

Self-Validating System: Confirming Success

To ensure the protocol acts as a self-validating system, researchers must correctly interpret the analytical data, which is often convoluted by the steric bulk of the product.

  • LC-MS Analysis: The coupled product will often elute as a unusually broad peak or even a split double-peak. This is not an indication of an impure reaction or epimerization.

  • NMR Rotamer Verification (Critical Checkpoint): Run a ¹H NMR (CDCl₃ or DMSO-d₆) at room temperature. The extreme steric hindrance of the newly formed amide bond severely restricts C–N bond rotation. Consequently, the molecule exists as a mixture of cis and trans amide rotamers on the NMR timescale.

    • Validation Sign: You will observe duplicated signals for the gem-dimethyl protons (typically shifting between 1.0–1.5 ppm) and the Boc group.

    • Confirmation: To prove these are rotamers and not diastereomeric impurities, perform a Variable Temperature (VT) NMR at 80°C–100°C in DMSO-d₆; the duplicated peaks will coalesce into sharp singlets as rotational energy increases.

References

  • BenchChem Technical Support Team. "2,2,5-Trimethylpiperazine Coupling Protocols." BenchChem.1

  • Albericio, F., et al. "Efficient Peptide Coupling Involving Sterically Hindered Amino Acids." ResearchGate. 2

  • Sigma-Aldrich. "Overcoming Aggregation in Solid-phase Peptide Synthesis." Sigma-Aldrich.

  • Bachem. "Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives." Bachem. 3

  • JPT Peptide Technologies. "Optimizing Peptide Coupling: Key Techniques." JPT. 4

Sources

Method

Preparation of chiral drugs using Tert-butyl 2,2,5-trimethylpiperazine-1-carboxylate

Advanced Application Note: Synthesis of Chiral Therapeutics Utilizing tert-Butyl 2,2,5-trimethylpiperazine-1-carboxylate Executive Summary & Scientific Rationale Piperazine scaffolds are privileged pharmacophores in medi...

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Application Note: Synthesis of Chiral Therapeutics Utilizing tert-Butyl 2,2,5-trimethylpiperazine-1-carboxylate

Executive Summary & Scientific Rationale

Piperazine scaffolds are privileged pharmacophores in medicinal chemistry, ranking as the second most frequently found N-heterocycle in FDA-approved small-molecule drugs[1]. However, the inherent conformational flexibility of unsubstituted piperazines often complicates binding affinity predictions and introduces metabolic liabilities.

The introduction of 2 (Boc-2,2,5-TMP) represents a sophisticated solution to these stereochemical challenges[2]. The interplay between the gem-dimethyl group at the C2 position and the chiral center at C5 creates a highly specific conformational landscape[3]. The gem-dimethyl group introduces severe 1,3-diaxial interactions that bias the N1 equilibrium, effectively locking the piperazine ring into a preferred, predictable chair conformation via the Thorpe-Ingold effect[3]. Concurrently, the Boc-protection at N1 ensures that synthetic functionalization is selectively directed to the less hindered N4 position, preventing unwanted polymerization and enabling precise coupling in Active Pharmaceutical Ingredient (API) synthesis[4].

Mechanistic Insights: Conformational Control in Drug Design

In the development of advanced kinase inhibitors and G-protein-coupled receptor (GPCR) ligands, the spatial orientation of the piperazine ring dictates both target affinity and off-target toxicity.

  • Causality of the C2 gem-Dimethyl Group: The steric bulk of the gem-dimethyl group destabilizes the axial N-substituent conformer. This forces the molecule into an equatorial-dominant dynamic equilibrium, significantly reducing the entropic penalty upon binding to the target receptor[3]. Furthermore, this steric shield blocks adjacent N-oxidation by CYP450 enzymes, improving the pharmacokinetic half-life of the resulting drug.

  • Causality of the Boc Protecting Group: Utilizing the Boc-protected derivative is critical for synthetic integrity. Unprotected 2,2,5-TMP possesses two secondary amines with differential nucleophilicity. While the N4 position is less sterically hindered, relying solely on kinetic differentiation often leads to bis-alkylation. The Boc group at N1 acts as a self-validating synthetic control, ensuring 100% regioselectivity during cross-coupling reactions[4].

Quantitative Data: Optimization of N4-Functionalization

The following table summarizes the quantitative optimization of the cross-coupling of Boc-2,2,5-TMP with a model heteroaryl chloride (e.g., a 2-chloroquinoline derivative), a fundamental step in modern kinase inhibitor synthesis.

BaseSolventTemperature (°C)Time (h)Conversion (%)Enantiomeric Excess (ee %)
DIPEADMF801245>99
K₂CO₃DMF100862>99
Cs₂CO₃DMSO110689>99
NaOtBu Toluene 90 4 >98 >99

Analysis: Pd-catalyzed Buchwald-Hartwig conditions utilizing NaOtBu in Toluene provide the highest conversion rates. The non-polar nature of toluene suppresses competing S_NAr hydrolysis pathways, while the lower temperature (90 °C) preserves the stereochemical integrity of the C5 chiral center.

Experimental Workflows & Self-Validating Protocols

To ensure absolute reproducibility and scientific integrity, the following protocol incorporates strict In-Process Controls (IPCs) to create a self-validating experimental system.

Workflow N1 Chiral Boc-2,2,5-TMP (Starting Material) N2 Buchwald-Hartwig Cross-Coupling N1->N2 Pd Catalyst, Base N3 In-Process Control (LC-MS / HPLC) N2->N3 Sampling N4 Boc Deprotection (TFA / DCM) N3->N4 >99% Conversion N5 Final Chiral API (Kinase/GPCR Ligand) N4->N5 Purification

Synthetic workflow for chiral API generation using Boc-2,2,5-TMP.

Protocol: Regioselective Buchwald-Hartwig Amination and Deprotection

Objective: Couple Boc-2,2,5-TMP with a heteroaryl halide to form a chiral API intermediate without racemization. Materials: tert-Butyl (5S)-2,2,5-trimethylpiperazine-1-carboxylate, Heteroaryl bromide, Pd₂(dba)₃, BINAP, NaOtBu, anhydrous Toluene.

Step 1: Catalyst Pre-activation

  • In an argon-purged Schlenk flask, combine Pd₂(dba)₃ (0.02 eq) and BINAP (0.04 eq) in anhydrous toluene (5 mL/mmol).

  • Stir at room temperature for 15 minutes until a deep red/orange solution forms. Causality: Pre-forming the active Pd(0)-ligand complex prevents the premature deactivation of the palladium source by the strongly basic NaOtBu, ensuring a robust catalytic cycle.

Step 2: Cross-Coupling 3. Add the heteroaryl bromide (1.0 eq), Boc-2,2,5-TMP (1.2 eq), and NaOtBu (1.5 eq) to the flask. 4. Heat the reaction mixture to 90 °C. 5. Self-Validation (IPC 1): After 2 hours, sample 50 µL, quench with MeOH, and analyze via LC-MS. The reaction is deemed complete when the heteroaryl bromide peak area is <1%. The steric hindrance of the gem-dimethyl group prevents over-reaction, ensuring a clean impurity profile.

Step 3: Workup and Isolation 6. Cool the mixture to room temperature, filter through a pad of Celite to remove palladium residues, and wash with EtOAc. 7. Concentrate the filtrate and purify via silica gel chromatography (Hexanes/EtOAc) to yield the Boc-protected intermediate.

Step 4: Boc Deprotection 8. Dissolve the intermediate in DCM (10 mL/mmol) and add Trifluoroacetic acid (TFA, 10 eq) dropwise at 0 °C. Causality: TFA provides the necessary acidic environment to cleave the carbamate group via an isobutylene elimination mechanism, while DCM ensures complete solubility of the lipophilic intermediate. 9. Stir for 2 hours at room temperature. 10. Self-Validation (IPC 2): Monitor by TLC (Ninhydrin stain). The disappearance of the UV-active starting material and the appearance of a baseline, ninhydrin-positive spot confirms complete deprotection. 11. Concentrate, neutralize with saturated aqueous NaHCO₃, and extract with DCM to isolate the free base chiral API.

Pharmacological Impact: Pathway Integration

The resulting chiral piperazine acts as a highly selective ligand. Structural modifications utilizing chiral piperazine derivatives have historically led to breakthrough therapeutics, such as the development of selective serotonin reuptake inhibitors (SSRIs) and advanced oncology drugs[5]. The specific spatial directing of the C5 chiral center combined with the C2 steric shield allows the API to occupy specific hydrophobic pockets within target proteins seamlessly.

Binding Drug Chiral Piperazine API C2 C2 gem-Dimethyl (Steric Shield) Drug->C2 Structural Feature C5 C5 Chiral Center (Spatial Directing) Drug->C5 Structural Feature Receptor Target Protein (Kinase / GPCR) C2->Receptor Locks Active Conformation Metabolism CYP450 Enzymes C2->Metabolism Blocks N-Oxidation C5->Receptor Enantiomeric Specificity

Conformational locking by C2 gem-dimethyl and C5 chirality in target binding.

References

  • Sigma-Aldrich. "tert-butyl 2,2,5-trimethylpiperazine-1-carboxylate hydrochloride". Sigma-Aldrich Catalog. 2

  • BenchChem. "2,2,5-Trimethylpiperazine | CAS 139139-56-3 | RUO". BenchChem Products. 3

  • BenchChem. "Chiral Piperazines: Versatile Scaffolds in the Synthesis of Active Pharmaceutical Ingredients". Application Notes. 4

  • PMC. "Building Up a Piperazine Ring from a Primary Amino Group via Catalytic Reductive Cyclization of Dioximes". National Institutes of Health. 1

  • Museonaturalistico. "Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry". Naturalista Campano. 5

Sources

Application

Application Note: Scale-Up Synthesis and Regioselective Protection of Tert-Butyl 2,2,5-Trimethylpiperazine-1-Carboxylate

Target Audience: Process Chemists, API Development Scientists, and Synthetic Methodologists. Executive Summary & Mechanistic Rationale The incorporation of sterically hindered piperazines into Active Pharmaceutical Ingre...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Process Chemists, API Development Scientists, and Synthetic Methodologists.

Executive Summary & Mechanistic Rationale

The incorporation of sterically hindered piperazines into Active Pharmaceutical Ingredients (APIs) is a proven strategy to improve metabolic stability, rigidify molecular conformation, and enhance target binding affinity. Tert-butyl 2,2,5-trimethylpiperazine-1-carboxylate (CAS: 1443741-44-3) [1] is a highly specialized chiral building block.

The primary synthetic challenge in scaling up this molecule lies in the regioselective protection of the piperazine ring. The parent diamine, 2,2,5-trimethylpiperazine [2], possesses two secondary amines with vastly different steric environments:

  • N4 Position: Adjacent to a single methyl group at C5. (Kinetically accessible).

  • N1 Position: Adjacent to a gem-dimethyl group at C2. (Highly sterically hindered).

Direct reaction of 2,2,5-trimethylpiperazine with Di-tert-butyl dicarbonate (Boc₂O) will almost exclusively yield the 4-Boc isomer due to the massive Thorpe-Ingold effect and 1,3-diaxial transition state strain at the N1 position[3]. Therefore, to synthesize the 1-Boc derivative, we must employ a self-validating, three-step regioselective sequence:

  • Kinetic protection of the less hindered N4 position with a temporary Benzyl chloroformate (Cbz) group.

  • Thermodynamic, base-driven forcing of the Boc group onto the hindered N1 position.

  • Catalytic hydrogenolysis of the Cbz group to reveal the target molecule.

Mechanism Diamine 2,2,5-Trimethylpiperazine (Dual Nucleophile) Kinetics Kinetic Control (Cbz-Cl, 0°C) Diamine->Kinetics N4_Path N4 Attack (Less Hindered) Adjacent to C5-Methyl Thermodynamics Forcing Conditions (LiHMDS, Boc2O, Heat) N4_Path->Thermodynamics N4 is now blocked N1_Path N1 Attack (Highly Hindered) Adjacent to C2-gem-dimethyl Final Fully Protected Intermediate (N4-Cbz, N1-Boc) N1_Path->Final Kinetics->N4_Path Favored (Low Ea) Kinetics->N1_Path Disfavored (Steric Clash) Thermodynamics->N1_Path Overcomes Ea barrier via Deprotonation

Figure 1: Mechanistic logic tree illustrating steric control in regioselective protection.

Quantitative Data & Process Parameters

To ensure reproducibility across multi-kilogram scales, the thermodynamic and kinetic drivers must be strictly controlled. The following table summarizes the validated process parameters for the three-step sequence.

StepReaction PhaseTarget YieldTarget PurityKey Thermodynamic/Kinetic Driver
1 N4-Cbz Protection85 - 90%>98% (HPLC)Kinetic Control: Low temperature (0 °C) ensures electrophile attacks only the less hindered N4.
2 N1-Boc Protection75 - 82%>95% (HPLC)Thermodynamic Forcing: LiHMDS deprotonates the hindered N1, creating a highly nucleophilic amide anion to overcome steric bulk.
3 Cbz Hydrogenation92 - 96%>99% (GC/FID)Catalytic Surface Reduction: Pd/C surface geometry exclusively cleaves the benzylic C-O bond without affecting the Boc group.

Step-by-Step Scale-Up Protocols

The following protocols are designed as self-validating systems . Each step includes specific In-Process Controls (IPCs) that allow the chemist to verify causality and reaction success before proceeding.

Step 1: Regioselective N4-Cbz Protection

Objective: Selectively block the N4 position to leave the hindered N1 available for Boc protection. Scale: 1.0 kg (Starting Material)

  • Charge: To a 20 L jacketed glass reactor under N₂, charge 2,2,5-trimethylpiperazine (1.0 kg, 7.80 mol) and Dichloromethane (DCM, 10.0 L).

  • Cool: Adjust the jacket temperature to bring the internal mixture to 0 °C.

  • Base Addition: Add Triethylamine (TEA, 1.18 kg, 11.7 mol, 1.5 eq) in one portion.

  • Electrophile Addition: Slowly dose Benzyl chloroformate (Cbz-Cl, 1.40 kg, 8.19 mol, 1.05 eq) via an addition funnel over 2 hours, maintaining the internal temperature below 5 °C to prevent bis-protection.

  • Agitation: Allow the reaction to warm to room temperature (20 °C) and stir for 4 hours.

  • Self-Validation (IPC): Sample the reaction mixture. Perform TLC (DCM:MeOH 9:1, Ninhydrin stain). The starting material spot (baseline) should be absent, replaced by a single major spot (mono-Cbz).

  • Workup: Wash the organic layer with 1M aqueous HCl (3 x 3 L) to remove unreacted starting material and TEA salts. The mono-protected product remains in the organic phase. Wash with brine, dry over Na₂SO₄, and concentrate under vacuum to yield Benzyl 2,2,5-trimethylpiperazine-1-carboxylate as a pale yellow oil.

Step 2: Sterically Hindered N1-Boc Protection

Objective: Force the Boc group onto the highly hindered N1 position utilizing strong base deprotonation. Scale: ~1.8 kg (Intermediate 1)

  • Charge: To a clean, dry 20 L reactor under strict N₂, charge the N4-Cbz intermediate (1.8 kg, 6.86 mol) and anhydrous Tetrahydrofuran (THF, 12.0 L).

  • Cool: Cool the mixture to -10 °C.

  • Deprotonation: Slowly dose Lithium bis(trimethylsilyl)amide (LiHMDS, 1.0 M in THF, 8.23 L, 8.23 mol, 1.2 eq) over 1.5 hours.

    • Causality Note: The hindered N1 amine acts similarly to a tertiary amine; it requires full deprotonation to the amide anion to react with Boc₂O efficiently [3].

  • Boc Addition: Add Di-tert-butyl dicarbonate (Boc₂O, 2.24 kg, 10.29 mol, 1.5 eq) dissolved in 2 L of THF.

  • Heating: Warm the reactor to 60 °C and stir for 12 hours.

  • Self-Validation (IPC): Analyze via LC-MS. The mass of the starting intermediate (m/z 263) should be fully converted to the bis-protected mass (m/z 363).

  • Workup: Quench the reaction carefully with saturated aqueous NH₄Cl (5 L). Extract with Ethyl Acetate (2 x 5 L). Wash the combined organics with water and brine, then concentrate to yield 1-tert-butyl 4-benzyl 2,2,5-trimethylpiperazine-1,4-dicarboxylate .

Step 3: Catalytic Hydrogenation (Cbz Removal)

Objective: Cleave the temporary Cbz group to yield the final target. Scale: ~2.3 kg (Intermediate 2)

  • Charge: In a 10 L Hastelloy Parr reactor, dissolve the bis-protected intermediate (2.3 kg, 6.34 mol) in Methanol (7.0 L).

  • Catalyst: Carefully add 10% Palladium on Carbon (Pd/C, 50% wet, 230 g) under a blanket of N₂.

  • Hydrogenation: Purge the reactor with N₂ (3x), then with H₂ (3x). Pressurize the reactor to 4.0 bar with H₂ gas and stir vigorously at 25 °C.

  • Self-Validation (IPC): Monitor the hydrogen mass flow meter. The reaction is complete when H₂ uptake ceases (typically 4-6 hours). Confirm completion by GC/FID (disappearance of the bis-protected peak).

  • Filtration: Vent the reactor and purge with N₂. Filter the mixture through a pad of Celite® to remove the Pd/C catalyst. Safety Note: Do not let the filter cake dry out, as Pd/C is highly pyrophoric.

  • Isolation: Concentrate the filtrate under reduced pressure to yield Tert-butyl 2,2,5-trimethylpiperazine-1-carboxylate as a crystalline solid or viscous oil, depending on ambient temperature.

Process Workflow Visualization

Workflow SM 2,2,5-Trimethylpiperazine (Starting Material) Step1 Step 1: Regioselective N4-Cbz Protection Reagents: Cbz-Cl, Et3N, DCM Temp: 0°C to RT SM->Step1 Int1 N4-Cbz-2,2,5-Trimethylpiperazine (Intermediate 1) Step1->Int1 Step2 Step 2: Sterically Hindered N1-Boc Protection Reagents: Boc2O, LiHMDS, THF Temp: -10°C to 60°C Int1->Step2 Int2 N4-Cbz-N1-Boc-2,2,5-Trimethylpiperazine (Intermediate 2) Step2->Int2 Step3 Step 3: Catalytic Hydrogenation (Cbz Removal) Reagents: H2 (4 bar), 10% Pd/C, MeOH Temp: 25°C Int2->Step3 Product Tert-butyl 2,2,5-trimethylpiperazine-1-carboxylate (Final Product) Step3->Product

Figure 2: Three-step regioselective synthesis workflow for 1-Boc-2,2,5-trimethylpiperazine.

References

  • Title: 4-Chlorostyrene | CAS#:1073-67-2 | Chemsrc (Contains CAS 1443741-44-3 data)
  • Title: 2,2,5-Trimethylpiperazine|CAS 139139-56-3|RUO - Benchchem Source: Benchchem URL
  • Title: 1-Boc-2-Isopropylpiperazine|CAS 886766-25-2|RUO - Benchchem (Details regioselective protection mechanisms for hindered piperazines)

Technical Notes & Optimization

Troubleshooting

Overcoming steric hindrance in 2,2,5-trimethylpiperazine coupling reactions

Technical Support Center: Overcoming Steric Hindrance in 2,2,5-Trimethylpiperazine Couplings Overview: The Steric Reality of 2,2,5-TMPZ 2,2,5-Trimethylpiperazine (TMPZ) is a highly valuable, yet notoriously difficult, st...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Overcoming Steric Hindrance in 2,2,5-Trimethylpiperazine Couplings

Overview: The Steric Reality of 2,2,5-TMPZ 2,2,5-Trimethylpiperazine (TMPZ) is a highly valuable, yet notoriously difficult, sterically hindered cyclic diamine utilized in advanced API synthesis[1]. The molecule presents two distinct secondary amine environments:

  • N1 Position: Extremely hindered, flanked by a C2 gem-dimethyl group and a C6 methylene group.

  • N4 Position: Moderately hindered, flanked by a C5 methyl group and a C3 methylene group.

This structural asymmetry leads to sluggish kinetics, poor yields, and regioselectivity issues during C-N cross-coupling and amide bond formation. This guide provides field-proven troubleshooting strategies and self-validating protocols to bypass these bottlenecks.

Diagnostic A 2,2,5-TMPZ Coupling Issue B C-N Cross-Coupling (Aryl Halide) A->B Arylation C Amide Bond Formation (Carboxylic Acid) A->C Acylation D Switch to Pd-RuPhos Base: NaOtBu B->D Stalled Reaction E Switch to HATU/DIPEA or Acid Chloride C->E Low Yield

Diagnostic decision tree for resolving 2,2,5-trimethylpiperazine coupling bottlenecks.

Section 1: Buchwald-Hartwig Cross-Coupling Troubleshooting

Q: My Buchwald-Hartwig coupling with 2,2,5-TMPZ and an aryl chloride stalls completely. I am using Pd₂(dba)₃ and BrettPhos. What is going wrong? A: The failure is caused by ligand-induced steric exclusion at the amine coordination step. While BrettPhos is an exceptional ligand for primary amines, its massive steric profile prevents bulky secondary amines like 2,2,5-TMPZ from coordinating to the palladium center[2].

To resolve this, switch to RuPhos . RuPhos possesses a smaller cone angle (~198° for Pd-RuPhos) that accommodates the hindered secondary amine, while its electron-rich dicyclohexylphosphine moiety still efficiently drives the rate-limiting reductive elimination step[2],[3]. High-throughput experimentation on drug-like molecules consistently shows RuPhos outperforming BrettPhos for hindered secondary aliphatic amines[4].

Table 1: Ligand Performance for 2,2,5-TMPZ Arylation

LigandSteric Profile (Cone Angle)Reactivity w/ 2,2,5-TMPZTypical Yield
BrettPhos Very LargePoor (Stalls at coordination)< 10%
XPhos LargeModerate30 - 45%
RuPhos Moderate (~198°)Excellent80 - 95%
tBuXPhos Moderate-LargeGood60 - 75%

Validated Protocol: RuPhos-Mediated Buchwald-Hartwig Amination Self-Validating Mechanism: This protocol uses a visual colorimetric shift to confirm the generation of the active Pd(0) species before the introduction of the hindered amine, ensuring the catalyst is not poisoned by premature substrate binding.

  • Catalyst Activation: In a flame-dried Schlenk flask under inert N₂, combine Pd₂(dba)₃ (2.5 mol%), RuPhos (5.0 mol%), and anhydrous toluene (0.1 M). Stir at room temperature for 15 minutes. Validation Check: Wait until the dark purple solution turns dark red/brown, indicating successful ligand exchange and active catalyst formation.

  • Reagent Addition: Add the aryl halide (1.0 equiv) and sodium tert-butoxide (NaOtBu, 1.5 equiv).

  • Amine Introduction: Add 2,2,5-trimethylpiperazine (1.2 equiv). (Note: If targeting the N1 position specifically, ensure the N4 position is pre-protected).

  • Thermal Coupling: Heat the mixture to 100°C. Monitor via LC-MS. The reaction typically reaches >95% conversion within 4-8 hours.

  • Quench & Workup: Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite to remove Pd black and inorganic salts.

Section 2: Amide Bond Formation Troubleshooting

Q: I am trying to couple a carboxylic acid to 2,2,5-TMPZ using EDC/HOBt, but I am recovering mostly unreacted starting material and an N-acylurea byproduct. How do I force the coupling? A: EDC/HOBt forms an O-acylisourea intermediate that is highly susceptible to an irreversible O-to-N acyl shift when faced with a sluggish, sterically hindered nucleophile. To overcome this, you must use a uronium-based coupling agent with neighboring group participation, specifically HATU [5].

HATU forms a highly reactive OAt (7-aza-1-hydroxybenzotriazole) ester. The nitrogen atom at the 7-position of the pyridine ring acts as a hydrogen-bond acceptor, anchoring the hindered amine and accelerating its attack on the carbonyl carbon via neighboring group participation[5].

Table 2: Coupling Reagent Efficacy for Hindered Amines

Reagent SystemActive IntermediateO-to-N Shift RiskSuitability for 2,2,5-TMPZ
EDC / HOBt OBt EsterHighPoor
PyBOP OBt EsterModerateFair
HATU / DIPEA OAt EsterLow (Fast coupling)Excellent
Acid Chloride Acyl ChlorideNoneExcellent (Requires cold addition)

Validated Protocol: HATU-Mediated Amide Coupling Self-Validating Mechanism: The formation of the active OAt ester is confirmed by a distinct color change, ensuring the electrophile is fully primed before the hindered amine is introduced.

  • Acid Activation: Dissolve the carboxylic acid (1.0 equiv) in anhydrous DMF (0.1 M). Add DIPEA (3.0 equiv) and cool to 0°C.

  • Active Ester Formation: Add HATU (1.2 equiv) in one portion. Stir at 0°C for 20-30 minutes. Validation Check: Observe a color change to a distinct yellow/orange, confirming the formation of the active OAt ester[5].

  • Amine Addition: Only after the color change is observed, add 2,2,5-trimethylpiperazine (1.1 equiv) dropwise.

  • Propagation: Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Isolation: Quench with saturated aqueous NaHCO₃ and extract with EtOAc. Wash the organic layer extensively with 5% LiCl (aq) to remove residual DMF.

Section 3: Regioselective Control (N1 vs N4)

Because the N1 position is severely hindered by the gem-dimethyl group, reactions will overwhelmingly favor the N4 position[1]. If functionalization at N1 is required, a strict protection-deprotection workflow must be utilized to exploit this kinetic difference.

RegioPathway TMPZ 2,2,5-TMPZ (Starting Material) Boc Boc2O (1.0 eq) 0°C, 1h TMPZ->Boc N4_Boc N4-Boc-TMPZ (Sterically Favored) Boc->N4_Boc Coupling Pd-RuPhos / Ar-X 110°C, 12h N4_Boc->Coupling Product N1-Aryl-N4-Boc-TMPZ (Target) Coupling->Product

Regioselective N4-protection and subsequent N1-arylation workflow for 2,2,5-TMPZ.

Workflow Logic:

  • Kinetic Protection: Treatment of 2,2,5-TMPZ with 1.0 equivalent of Boc₂O at 0°C results in >95% regioselective protection at the less hindered N4 position.

  • Forced Coupling: The resulting N4-Boc-2,2,5-TMPZ leaves only the highly hindered N1 position available. This position can now be forced to react using the high-temperature RuPhos or HATU protocols detailed above.

  • Deprotection: Standard acidic cleavage (e.g., TFA in DCM) removes the Boc group, yielding the pure N1-functionalized product.

References

  • IUCr Journals. Crystal structure of the RuPhos ligand. Available at:[Link]

  • ResearchGate. (a) Differences in steric hindrance between Pd-BrettPhos and Pd-RuPhos. Available at:[Link]

  • ChemRxiv. Which Reaction Conditions Work on Drug-Like Molecules? Lessons from 66,000 High-Throughput Experiments. Available at:[Link]

Sources

Optimization

2,2,5-Trimethylpiperazine (2,2,5-TMP) Technical Support Center: Solvent Optimization &amp; Troubleshooting

Welcome to the Technical Support Center for 2,2,5-trimethylpiperazine (CAS 139139-56-3) [1]. As a privileged scaffold in medicinal chemistry and advanced polymer synthesis, 2,2,5-TMP presents unique regiochemical challen...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 2,2,5-trimethylpiperazine (CAS 139139-56-3) [1]. As a privileged scaffold in medicinal chemistry and advanced polymer synthesis, 2,2,5-TMP presents unique regiochemical challenges. Unlike symmetrical piperazines, 2,2,5-TMP is an asymmetric cyclic diamine characterized by two distinct secondary amine environments:

  • The N1 Position: Highly sterically hindered, flanked by a gem-dimethyl group at C2 and a methylene at C6.

  • The N4 Position: Kinetically accessible, flanked by a single methyl group at C5 and a methylene at C3.

As a Senior Application Scientist, I have structured this guide to move beyond basic empirical observations. Here, we explore the causality behind solvent selection, detailing how solvent polarity, coordination ability, and temperature dynamically interact with the steric constraints of 2,2,5-TMP to dictate reaction pathways [2].

Part 1: Troubleshooting Guides & FAQs

Q1: I am trying to selectively alkylate the N4 position, but I am recovering a complex mixture of N4-monoalkylated, N1-monoalkylated, and N1,N4-dialkylated products. How do I optimize the solvent to fix this?

A1: Loss of regioselectivity during N4-alkylation is typically caused by using a solvent that is too non-polar (e.g., Toluene, DCM) or by applying excessive thermal energy, which allows the electrophile to overcome the steric barrier at the hindered N1 position.

The Causality: Regioselective functionalization of 2,2,5-TMP relies entirely on kinetic control. Polar aprotic solvents like Acetonitrile (MeCN) or N,N-Dimethylformamide (DMF) tightly solvate the electrophile and stabilize the charge separation in the SN​2 transition state. This stabilization lowers the activation energy required for the kinetically favored N4 amine to attack, allowing the reaction to proceed rapidly at lower temperatures (0°C to 25°C). Solution: Switch your solvent to anhydrous MeCN. Maintain strict stoichiometric control (1.0 eq of electrophile) and use a heterogeneous base like K2​CO3​ . Because K2​CO3​ is poorly soluble in MeCN, it keeps the effective concentration of the reactive deprotonated amine low, preventing over-alkylation [3].

Q2: I need to acylate the sterically hindered N1 position, but standard EDC/HOBt coupling in DCM yields <20% product. What is the mechanistic failure, and how do I resolve it?

A2: The failure lies in the 1,3-diaxial strain generated in the transition state. The N1 position is flanked by the C2 gem-dimethyl group. Standard carbodiimide-activated intermediates (like those formed by EDC/HOBt) are extremely bulky; the steric clash between the activated ester and the axial methyl group prevents the N1 lone pair from achieving the correct trajectory for nucleophilic attack.

The Causality: You must alter both the activation chemistry and the solvent microenvironment. DCM boils at 39°C, which restricts the thermal energy available to overcome this massive steric barrier. Solution: First, ensure the N4 position is Boc-protected. Next, abandon EDC/HOBt and utilize Ghosez's reagent (1-Chloro-N,N,2-trimethylpropenylamine) to generate a highly reactive, less sterically demanding acid chloride in situ. Switch the solvent to anhydrous Toluene or 1,4-Dioxane and elevate the temperature to 80°C. The non-polar, high-boiling solvent provides the necessary thermal energy to force the reaction without hydrolyzing the highly reactive acyl species.

Q3: My Buchwald-Hartwig amination targeting the N1 position stalls at 40% conversion using XPhos in THF. How can I drive the catalytic cycle to completion?

A3: Tetrahydrofuran (THF) is a coordinating solvent. In the context of a highly hindered substrate like 2,2,5-TMP, the solvent is outcompeting the N1 amine for the open coordination site on the Palladium catalyst.

The Causality: For hindered secondary amines, the oxidative addition and subsequent amine binding steps are energetically demanding. Coordinating solvents (THF, 2-MeTHF) poison the catalytic cycle by occupying the metal center. Furthermore, XPhos is often insufficient for gem-dimethyl adjacent amines. Solution: Switch your solvent to anhydrous Toluene, which is strictly non-coordinating. Replace XPhos with RuPhos. The binding pocket of RuPhos is specifically architected to accommodate the steric bulk of hindered secondary amines while facilitating rapid reductive elimination[1].

Part 2: Data Presentation & Solvent Metrics

The following tables summarize the quantitative impact of solvent and reagent selection on the regioselective functionalization of 2,2,5-TMP.

Table 1: Solvent Effects on N4 vs. N1 Regioselectivity (Alkylation)
SolventPolarity IndexTemp (°C)N4-Mono Yield (%)N1-Mono Yield (%)Dialkylated (%)Recommendation
MeCN 5.8 (Polar Aprotic)25°C>92% <2%<5%Optimal for N4 kinetic control
DMF 6.4 (Polar Aprotic)25°C88%3%8%Good alternative, harder to remove
DCM 3.1 (Non-Polar)25°C65%15%20%Poor selectivity; avoid for mono-alkylation
Toluene 2.4 (Non-Polar)80°C40%25%35%Thermal override causes loss of control
Table 2: Ligand & Solvent Performance for N1-Arylation (Buchwald-Hartwig) [1]
LigandSolventTemp (°C)Conversion (24h)Notes
RuPhos Toluene100°C98% Gold Standard for hindered N1 secondary amines.
BrettPhos Toluene100°C85%Good, but optimized primarily for primary amines.
XPhos THF80°C40%Stalls due to solvent coordination and steric clash.
BINAP Toluene100°C<10%Fails reductive elimination due to extreme crowding.

Part 3: Self-Validating Experimental Protocols

Protocol A: Kinetically Controlled Regioselective N4-Alkylation

This protocol utilizes solvent polarity to enforce kinetic control, ensuring >90% regioselectivity for the N4 position.

  • Preparation: Flame-dry a 100 mL round-bottom flask under Argon. Add 2,2,5-trimethylpiperazine (10.0 mmol, 1.28 g) and anhydrous K2​CO3​ (12.0 mmol, 1.66 g).

  • Solvent Addition: Suspend the mixture in 30 mL of anhydrous Acetonitrile (MeCN). Causality: MeCN stabilizes the transition state without dissolving the base, preventing spikes in local pH.

  • Electrophile Addition: Cool the suspension to 0°C using an ice bath. Dissolve the alkyl halide (9.5 mmol, substoichiometric to prevent dialkylation) in 10 mL of MeCN and add dropwise over 30 minutes.

  • Reaction & Validation: Remove the ice bath and stir at 25°C for 4 hours.

    • Self-Validation Step: Perform TLC (Eluent: 9:1 DCM:MeOH with 1% NH4​OH ). You should observe the disappearance of the alkyl halide and the formation of a single major spot (N4-alkylated product, Rf​≈0.45 ). If a higher Rf​ spot appears (dialkylated), your addition rate was too fast.

  • Workup: Filter the suspension to remove K2​CO3​ salts. Concentrate the filtrate under reduced pressure to yield the crude N4-alkylated product.

Protocol B: Orthogonal N4-Protection and Thermodynamically Driven N1-Acylation

This protocol overcomes the N1 steric barrier using high-temperature non-polar solvent dynamics and highly reactive acid chlorides.

  • N4-Protection: React 2,2,5-TMP with Boc2​O (1.0 eq) in DCM at 0°C to quantitatively yield N4-Boc-2,2,5-trimethylpiperazine [2].

  • Acyl Activation: In a separate flame-dried flask, dissolve the target carboxylic acid (1.2 eq) in anhydrous Toluene. Add Ghosez's reagent (1.2 eq) at room temperature and stir for 1 hour to generate the acid chloride in situ.

  • N1-Acylation: Add the N4-Boc-2,2,5-TMP (1.0 eq) and N,N-Diisopropylethylamine (DIPEA, 2.0 eq) to the acid chloride solution.

  • Thermal Override: Heat the reaction to 80°C for 12 hours. Causality: Toluene allows for elevated temperatures without degrading the acid chloride, providing the kinetic energy needed to overcome the N1 gem-dimethyl steric clash.

  • Validation: LC-MS analysis should confirm the mass of the N1-acyl-N4-Boc product.

Part 4: Mandatory Visualizations (Workflows & Mechanisms)

G Start 2,2,5-Trimethylpiperazine (2,2,5-TMP) Target Identify Target Position Start->Target N4 Target N4 (Less Hindered) Kinetic Control Target->N4 Direct Alkylation/Acylation N1 Target N1 (Hindered) Steric Override Target->N1 Complex Functionalization SolventN4 Solvent: Polar Aprotic (MeCN, DMF) Temp: 0-25°C N4->SolventN4 ProtectN4 Step 1: Protect N4 (Boc2O, DCM) N1->ProtectN4 ProductN4 N4-Functionalized Product (High Yield, >95% Regioselectivity) SolventN4->ProductN4 SolventN1 Step 2: N1 Functionalization Solvent: Toluene/Dioxane Temp: 80-110°C ProtectN4->SolventN1 ProductN1 N1-Functionalized Product (Requires specialized ligands/reagents) SolventN1->ProductN1

Caption: Decision tree for the regioselective functionalization of 2,2,5-trimethylpiperazine.

G TMP 2,2,5-TMP Rapid Chair Flip Equilibrium N4_Path N4 Attack Kinetically Favored Minimal 1,3-diaxial strain TMP->N4_Path N1_Path N1 Attack Kinetically Disfavored Severe gem-dimethyl clash TMP->N1_Path PolarSolvent Polar Aprotic Solvent (MeCN) Stabilizes SN2 transition state Enhances N4 nucleophilicity N4_Path->PolarSolvent NonPolarSolvent Non-Polar Solvent (Toluene) Prevents metal coordination Enables RuPhos binding at N1 N1_Path->NonPolarSolvent

Caption: Mechanistic influence of solvent polarity on the transition states of N1 and N4 functionalization.

References

  • "Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry." National Institutes of Health (NIH) / PMC. Available at:[Link]

  • "Opportunities and challenges for direct C–H functionalization of piperazines." National Institutes of Health (NIH) / PMC. Available at:[Link]

Troubleshooting

Technical Support Center: Resolving Enantiomeric Purity Issues in Trimethylpiperazine Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges related to the enantiomeric resolution and asymmetric synthesis of chiral piperazines.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges related to the enantiomeric resolution and asymmetric synthesis of chiral piperazines. Trimethylpiperazines (such as 1,2,6-trimethylpiperazine and 2,3,5-trimethylpiperazine) are privileged scaffolds in drug discovery. However, their synthesis is notoriously plagued by racemization, epimerization at the C2/C5/C6 stereocenters, and analytical bottlenecks during chiral resolution.

This guide provides field-proven, mechanistic solutions to ensure high enantiomeric excess (ee) and robust self-validating workflows.

Section 1: Troubleshooting Enantiomeric Purity (Q&A)

Q1: Why does the enantiomeric excess (ee) of my 1,2,6-trimethylpiperazine drop significantly during the final N-methylation step? A: This is a classic case of base-induced epimerization. The C2 and C6 stereocenters are adjacent to the secondary amines. When utilizing harsh basic conditions (e.g., NaH or prolonged reflux with K2CO3) alongside methylating agents like methyl iodide, transient deprotonation at these chiral centers can occur. Because the intermediate carbanion is planar, reprotonation leads to epimerization and a catastrophic loss of ee. Causality & Solution: To preserve the C-H bonds at the stereocenters, abandon strong bases. Instead, utilize reductive amination (e.g., formaldehyde and sodium cyanoborohydride, NaBH3CN) in mildly acidic to neutral conditions. This mechanism relies on iminium ion formation followed by hydride reduction, completely bypassing the risk of C-H deprotonation at the chiral centers 1.

Q2: We are synthesizing 2,3,5-trisubstituted piperazines via the catalytic hydrogenation of pyrazines, but our enantioselectivity is poor (<50% ee). How can we optimize this? A: Unactivated pyrazines are highly aromatic and electronically deactivated, rendering them highly resistant to standard asymmetric hydrogenation. Forcing the reaction with high temperature or pressure overrides the stereocontrol of your chiral ligand. Causality & Solution: You must pre-activate the pyrazine ring. By reacting the pyrazine with an alkyl halide, you form a pyrazinium salt. This disrupts the aromaticity and lowers the activation energy for hydrogenation. Utilizing an Iridium-catalyzed asymmetric hydrogenation on these activated pyrazines (often with chiral phosphine ligands) restores stereocontrol, routinely yielding up to 96% ee 2.

Q3: Direct chiral HPLC of our synthesized 1,2,6-trimethylpiperazine yields broad peak tailing and poor baseline separation. What is the most reliable analytical method for ee determination? A: Aliphatic piperazines lack a strong UV chromophore and possess basic nitrogen atoms that interact strongly with the free silanols on silica-based chiral stationary phases, causing severe peak tailing. Causality & Solution: Implement pre-column derivatization using 2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl isothiocyanate (GITC). GITC reacts with the secondary amines of the piperazine to form diastereomeric thiourea derivatives. This transformation serves a dual purpose: it introduces a strong UV-absorbing moiety for sensitive detection and converts enantiomers into diastereomers, allowing for baseline separation (Resolution factor, Rs > 1.5) on standard, robust reversed-phase C18 columns rather than expensive chiral columns 3.

Section 2: Quantitative Data & System Comparisons

To select the appropriate synthetic strategy for your specific trimethylpiperazine derivative, refer to the performance metrics of established catalytic systems.

Table 1: Comparison of Asymmetric Catalytic Systems for Piperazine Synthesis

Catalytic SystemSubstrate ClassTypical Yield (%)Enantiomeric Excess (ee %)Diastereomeric Ratio (dr)
Ir-Catalyst / Chiral Phosphine Alkyl-activated pyrazines85 - 95%Up to 96%N/A
Chiral Phosphoric Acid α,α-Disubstituted piperazinones80 - 90%> 90%> 20:1
L-Proline Derivative Bicyclic piperazines75 - 85%98%N/A
Palladium-BINAP Complex N-Alkyl piperazines70 - 80%85%15:1

(Data synthesized from recent asymmetric catalysis benchmarks 3)

Section 3: Validated Experimental Protocols

The following protocols are designed as self-validating systems. Always run a racemic standard parallel to your chiral synthesis to validate your analytical baseline.

Protocol A: Iridium-Catalyzed Asymmetric Hydrogenation of Activated Pyrazines
  • Activation: Dissolve the substituted pyrazine (1.0 mmol) in anhydrous dichloromethane (5 mL). Add methyl iodide (1.2 mmol) dropwise at 0°C. Stir at room temperature for 12 hours to form the pyrazinium iodide salt. Evaporate the solvent under reduced pressure.

  • Catalyst Preparation: In an argon-filled glovebox, dissolve the Ir-precursor (e.g., [Ir(COD)Cl]2, 1.0 mol%) and a chiral phosphine ligand (e.g., (R)-SegPhos, 2.2 mol%) in anhydrous THF (2 mL). Stir for 30 minutes.

  • Hydrogenation: Transfer the activated pyrazinium salt and the catalyst solution to a high-pressure hydrogenation autoclave. Pressurize with H2 gas to 50 atm.

  • Reaction: Stir the mixture at room temperature for 24 hours.

  • Validation Check: Vent the H2 gas carefully. Take a 50 µL aliquot, filter through a short silica plug, and analyze via crude NMR to confirm >95% conversion before proceeding to purification.

Protocol B: Pre-Column GITC Derivatization for HPLC Analysis
  • Sample Preparation: Dissolve 1.0 mg of the synthesized trimethylpiperazine in 1.0 mL of HPLC-grade acetonitrile.

  • Derivatization: Add 5.0 mg of GITC (2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl isothiocyanate) and 10 µL of triethylamine to the sample vial.

  • Incubation: Vortex the mixture and incubate at room temperature for 30 minutes to ensure complete conversion to the diastereomeric thiourea.

  • Self-Validation: Simultaneously prepare a derivatized sample of racemic trimethylpiperazine.

  • HPLC Analysis: Inject 10 µL onto a reversed-phase C18 column. Use an isocratic mobile phase of Methanol/0.05M Potassium Dihydrogen Phosphate (50:50, v/v) at a flow rate of 1.0 mL/min. Monitor UV absorbance at 254 nm. The racemic standard must show two distinct peaks with Rs > 1.5 to validate the method.

Section 4: Mechanistic & Workflow Visualizations

Workflow A Prochiral Pyrazine or Racemic Piperazine B Ir-Catalyzed Asymmetric Hydrogenation A->B Catalytic Route C Chiral Pool Synthesis (Amino Acid Precursors) A->C Auxiliary Route D Mild N-Methylation (Reductive Amination) B->D Intermediate C->D Intermediate E Pre-Column GITC Derivatization D->E Aliquot for Analysis F Enantiopure Trimethylpiperazine E->F Validated ee >99%

Workflow for the asymmetric synthesis and enantiomeric validation of trimethylpiperazines.

Mechanism A Chiral Piperazine Core (C2/C6 Stereocenters) B Harsh Basic Alkylation (e.g., NaH, Heat) A->B C Mild Reductive Amination (e.g., NaBH3CN, CH2O) A->C D C-H Deprotonation at Chiral Center B->D Base abstracts proton F Retention of Configuration C->F Preserves C-H bonds E Epimerization / Racemization D->E Loss of stereocontrol

Mechanistic pathway showing how N-alkylation conditions dictate enantiomeric retention.

References
  • Synthesis of Chiral Piperazines via Hydrogenation of Pyrazines Activated by Alkyl Halides.
  • (2R,6R)-1,2,6-Trimethylpiperazine. Smolecule.
  • Synthesis of Enantiomerically Pure 5-Substituted Piperazine-2-Acetic Acid Esters as Intermediates for Library Production. PubMed (NIH).
  • 1,2,6-Trimethylpiperazine | 4204-16-4. Benchchem.

Sources

Optimization

Technical Support Center: Optimizing Boc Removal in Trimethylpiperazines

Welcome to the Technical Support Center for advanced organic synthesis and drug development. This guide is specifically engineered to address the persistent challenges encountered during the tert-butyloxycarbonyl (Boc) d...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for advanced organic synthesis and drug development. This guide is specifically engineered to address the persistent challenges encountered during the tert-butyloxycarbonyl (Boc) deprotection of sterically hindered, electron-rich secondary amines, focusing on trimethylpiperazine derivatives.

Mechanistic Insight: The Causality of Side Reactions

To troubleshoot effectively, one must understand the thermodynamic and kinetic forces at play. The acidic cleavage of a Boc group relies on the protonation of the carbamate carbonyl, followed by the extrusion of carbon dioxide and a highly reactive tert-butyl cation (t-Bu⁺) 1.

Ideally, this cation rapidly loses a proton to form volatile isobutylene gas. However, trimethylpiperazine is a highly electron-rich secondary amine. Once deprotected, the piperazine nitrogen acts as a potent nucleophile. Because steric hindrance in trimethylpiperazine (e.g., 1,2,6-trimethylpiperazine) slows down the overall deprotection rate, the transient t-Bu⁺ cation remains in close spatial proximity to the newly liberated amine for longer durations. This kinetic bottleneck allows the piperazine to attack the cation, resulting in an irreversible N-tert-butylation side reaction 2.

Troubleshooting Guide & FAQs

Q1: During the Boc deprotection of my trimethylpiperazine, LC-MS shows a persistent +56 Da mass adduct. What is happening? A: The +56 Da adduct is the hallmark of N-tert-butylation. The reactive t-Bu⁺ cation generated during cleavage has alkylated your deprotected piperazine. To prevent this, you must kinetically outcompete the side reaction by introducing a "scavenger"—a sacrificial molecule that is significantly more nucleophilic or reactive toward the cation than your product 3.

Q2: How do I choose the correct scavenger for this specific substrate? A: The choice of scavenger depends on the mechanism of trapping required:

  • Anisole (10-20 equivalents): Acts as a highly electron-rich aromatic trap. It undergoes rapid Friedel-Crafts alkylation by the t-Bu⁺ cation to form tert-butylanisole. This is highly recommended for piperazines 3.

  • Triisopropylsilane (TIPS): Acts as a hydride donor, reducing the t-Bu⁺ cation to harmless isobutane gas 4.

  • Water: Acts as an oxygen nucleophile to form tert-butanol, which is easily removed during concentration.

Q3: Trimethylpiperazine is sterically hindered. When I use mild acids to avoid side reactions, the deprotection is incomplete. How do I balance this? A: Steric hindrance increases the activation energy required for the initial protonation of the Boc group. If you use weaker acids, the reaction stalls. The Solution: Maintain a high acid concentration (e.g., 50% TFA in DCM or 4M HCl in dioxane) to ensure complete thermodynamic conversion, but heavily saturate the reaction with a multi-component scavenger cocktail (e.g., 90% TFA / 5% TIPS / 5% H₂O) to kinetically suppress side reactions 2.

Q4: Post-deprotection, my trimethylpiperazine product is a highly hygroscopic salt. How do I isolate the free base efficiently without losing yield? A: Piperazines form di-salts (e.g., bis-trifluoroacetate) that are highly water-soluble. Avoid aqueous basic workups where the polar trimethylpiperazine will be lost to the aqueous layer. Instead, use an anhydrous free-basing method: dissolve the crude salt in methanol and stir with a basic ion-exchange resin (e.g., Amberlyst A21), filter, and concentrate.

Quantitative Data: Cleavage Cocktail Optimization

The following table summarizes the causal relationship between cleavage cocktail composition, the mechanism of cation trapping, and the resulting experimental outcomes for trimethylpiperazine derivatives.

Cleavage CocktailAcid StrengthScavenger MechanismRelative N-Alkylation (+56 Da)Deprotection Efficiency
20% TFA in DCM ModerateNoneHigh (>15%)Incomplete
50% TFA in DCM HighNoneVery High (>25%)Complete
50% TFA + 10 eq Anisole HighAromatic Alkylation (Friedel-Crafts)Low (<2%)Complete
90% TFA / 5% TIPS / 5% H₂O Very HighHydride Transfer / NucleophilicTrace (<1%)Complete
4M HCl in Dioxane HighNone (Chloride acts as weak trap)Moderate (~5-10%)Complete

Experimental Protocol: Self-Validating Deprotection System

This protocol utilizes a high-concentration acid system to overcome steric hindrance, paired with an anisole scavenger to physically trap the rogue cations 3. It is designed as a self-validating workflow.

Step 1: Reaction Setup In an oven-dried round-bottom flask under a nitrogen atmosphere, dissolve Boc-trimethylpiperazine (1.0 mmol) in anhydrous dichloromethane (DCM, 5.0 mL). Causality: Anhydrous conditions prevent premature degradation of reactive intermediates and ensure precise control over the scavenger equivalents.

Step 2: Scavenger Introduction Add Anisole (10.0 mmol, 10 equivalents) to the solution and stir for 5 minutes at 0 °C. Causality: Pre-mixing the scavenger ensures that the aromatic trap is homogeneously distributed and ready to intercept the t-Bu⁺ cation the moment cleavage begins.

Step 3: Acidic Cleavage Dropwise, add Trifluoroacetic Acid (TFA, 5.0 mL) to achieve a 50% v/v TFA/DCM solution. Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2 hours.

Step 4: In-Process Validation (QC Check) Withdraw a 10 µL aliquot, dilute in methanol, and analyze via LC-MS. Self-Validation: The protocol is successful if the starting mass is completely absent (confirming overcoming of steric hindrance) AND the +56 Da adduct is absent (confirming scavenger efficacy). If starting material remains, stir for an additional hour.

Step 5: Concentration & Anhydrous Free-Basing Concentrate the reaction mixture under reduced pressure to remove DCM and excess TFA. Caution: Do not heat above 35 °C to prevent thermal degradation. Dissolve the crude TFA salt in anhydrous methanol (10 mL). Add Amberlyst A21 basic resin (3.0 g) and stir gently for 1 hour.

Step 6: Isolation Filter the resin, wash with methanol, and concentrate the filtrate to yield the free trimethylpiperazine base. Causality: Using a solid-supported base prevents the loss of the highly polar product into an aqueous layer, maximizing yield.

Workflow Visualization

G Start Boc-Trimethylpiperazine Deprotection Analyze LC-MS Analysis: Identify Byproducts Start->Analyze Adduct +56 Da Adduct (N-tert-Butylation) Analyze->Adduct Side Reaction Incomplete Incomplete Deprotection Analyze->Incomplete Steric Hindrance Clean Clean Cleavage (Target Mass) Analyze->Clean Optimal Scavenger Add Scavengers: Anisole (10 eq) or TIPS Adduct->Scavenger Acid Increase Acid Conc. (50% TFA or 4M HCl) Incomplete->Acid Workup Anhydrous Free-Basing (Ion Exchange Resin) Clean->Workup Reassess Re-evaluate Reaction Scavenger->Reassess Acid->Reassess Reassess->Analyze

Logical decision tree for troubleshooting Boc deprotection of sterically hindered piperazines.

References

  • Gram-Scale Synthesis of a β-Secretase 1 (BACE 1) Inhibitor , ACS Omega. Available at:[Link]

  • Boc-Protected Amino Groups , Organic Chemistry Portal. Available at:[Link]

Sources

Troubleshooting

Technical Support Center: Handling Hygroscopic Piperazine Carboxylate Salts

Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals Prepared by: Senior Application Scientist, Solid-State Characterization Introduction: The Mechanistic Challenge of Piperazine Salts...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals Prepared by: Senior Application Scientist, Solid-State Characterization

Introduction: The Mechanistic Challenge of Piperazine Salts

Piperazine and its carboxylate salts (e.g., piperazine citrate, piperazine adipate, and complex drug-drug salts) are widely utilized in pharmaceutical formulations due to their anthelmintic properties and their ability to drastically modulate the solubility of poorly soluble active pharmaceutical ingredients (APIs)[1][2].

However, handling these materials presents a significant physical chemistry challenge. The protonated piperazine-carboxylate synthon inherently possesses a high density of hydrogen-bond donors and acceptors. When the crystal packing does not sufficiently shield these polar groups, ambient water molecules readily integrate into the lattice, driven by the thermodynamic favorability of hydration[3]. This leads to significant hygroscopicity, resulting in hydrate formation, deliquescence, and caking during storage, milling, and formulation[4][5].

Causality N1 Protonated Piperazine Carboxylate Synthon N2 Charge-Assisted H-Bonds (N⁺-H···O⁻) N1->N2 Structural Basis N3 Interaction with Ambient Moisture N2->N3 High Affinity N4 Stable Hydrate Formation (e.g., Citrate Hydrates) N3->N4 Ordered Water Uptake N5 Deliquescence & Caking (Loss of Crystallinity) N3->N5 Unordered Water Uptake

Logical relationship between piperazine carboxylate synthons and moisture uptake.

Part 1: Quantitative Data & Physicochemical Profiles

Different carboxylate counter-ions drastically alter the hygroscopic profile of the resulting piperazine salt. Selecting the correct counter-ion or co-crystal former during the early drug development phase is the most effective way to engineer out moisture-related instability.

CompoundCounter-ionHygroscopicity ProfileStable FormsSolubility Impact
Piperazine (Base) NoneHighly Hygroscopic / DeliquescentHexahydrateHigh water solubility (150 g/L)[1]
Piperazine Citrate CitrateSlightly to Moderately HygroscopicVarious stable hydratesHigh water solubility[1][2][6]
Piperazine Adipate AdipateLow HygroscopicityAnhydrousModerate water solubility[1]
Piperazine Tartrate TartrateNon-hygroscopicAnhydrousRelatively high water solubility[1][2]
PPA-CCA Salt CatecholcarboxylateNon-hygroscopicCCA Co-crystalImproved solubility vs PPA[3]

Part 2: Experimental Protocols (Self-Validating Moisture Analysis)

To establish a self-validating system for handling these salts, empirical quantification of moisture uptake is mandatory. We utilize a coupled Thermogravimetric Analysis (TGA) and Dynamic Vapor Sorption (DVS) workflow. TGA identifies existing bound water (hydrates), while DVS maps the kinetics of moisture sorption, ensuring that any handling protocol is based on the material's specific critical relative humidity (CRH)[7].

Step-by-Step TGA & DVS Methodology

Objective: Determine the precise humidity threshold at which the piperazine carboxylate salt deliquesces or forms a hydrate. Self-Validation Check: The total weight loss observed in TGA up to the degradation temperature must correlate with the desorption hysteresis gap in the DVS isotherm. If they do not match, the sample is likely undergoing concurrent chemical degradation or solvent trapping rather than simple hydration.

  • Sample Preparation: Isolate 10–20 mg of the piperazine carboxylate salt in a nitrogen-purged glovebox (RH < 5%) to prevent premature moisture uptake prior to analysis.

  • TGA Baseline (Thermal Profiling):

    • Load the sample into a platinum pan.

    • Heat from 25°C to 300°C at a rate of 10°C/min under a dry nitrogen purge (50 mL/min).

    • Causality: Identifying distinct weight loss steps before the onset of decomposition confirms the presence and stoichiometry of existing hydrates (e.g., distinguishing piperazine hexahydrate from anhydrous forms)[5].

  • DVS Sorption-Desorption Cycle:

    • Load a fresh 10–20 mg sample into the DVS microbalance.

    • Drying Step: Hold at 0% RH at 25°C until the mass change is <0.002% per minute (establishes the true anhydrous baseline).

    • Sorption Phase: Increase RH from 0% to 90% in 10% increments. Hold at each step until equilibrium ( dm/dt < 0.002%/min) is reached.

    • Desorption Phase: Decrease RH from 90% back to 0% in 10% increments.

    • Causality: A steep, non-reversible mass increase at a specific RH indicates the critical deliquescence point or a phase transition to a stable hydrate.

DVS_Workflow S1 Sample Prep in Glovebox (RH < 5%) S2 TGA Analysis (Identify Bound Water) S1->S2 Aliquot 1 S3 DVS: 0% RH Drying (Establish Baseline) S1->S3 Aliquot 2 S6 Data Validation: TGA Loss == DVS Hysteresis? S2->S6 Input 1 S4 DVS: Sorption 0-90% RH (Determine CRH) S3->S4 Mass Stable S5 DVS: Desorption 90-0% RH (Check Hysteresis) S4->S5 Max RH Reached S5->S6 Input 2 S7 Define Safe Handling RH S6->S7 Validated

Self-validating TGA and DVS workflow for establishing safe handling parameters.

Part 3: Troubleshooting Guides & FAQs

Q1: Our piperazine citrate batch is caking inside the storage drums. How do we reverse this and prevent it in the future? A: Caking in piperazine citrate is caused by capillary condensation of moisture on the particle surfaces, which dissolves a microscopic layer of the salt. When the ambient temperature fluctuates, this liquid layer recrystallizes, fusing the particles together via solid bridges[1][6]. Troubleshooting: You cannot easily reverse severe caking without re-milling the batch, which risks generating amorphous domains that are even more hygroscopic. To prevent it:

  • Store the material in high-density polyethylene (HDPE) drums lined with moisture-barrier bags and desiccant pouches.

  • Ensure the ambient RH in the storage and dispensing facility is maintained strictly below the Critical Relative Humidity (CRH) identified in your DVS profiling (typically < 40% RH for citrate salts).

Q2: We are formulating a drug-drug salt using a piperazine derivative, but the resulting powder deliquesces during milling. What is the mechanistic cause, and how do we fix it? A: Milling imparts intense mechanical energy, cleaving the crystal lattice and exposing the highly polar protonated piperazine-carboxylate synthons (N⁺-H···O⁻) to the atmosphere. This localized amorphization drastically lowers the activation energy for moisture sorption, causing rapid deliquescence[4]. Troubleshooting:

  • Process Fix: Switch to cryogenic milling. Lowering the temperature suppresses the thermodynamic mobility of ambient water and prevents the localized heating that drives amorphous phase transitions.

  • Formulation Fix (Crystal Engineering): If the salt remains inherently unstable, consider shifting the counter-ion. Research demonstrates that moving from a simple carboxylate to a co-crystal former with stronger internal charge-assisted hydrogen bonds (e.g., using tartaric acid or catecholcarboxylic acid) can competitively block the nitrogen atoms from interacting with external water molecules, rendering the salt non-hygroscopic[2][3].

Q3: Can we use film coating to protect a highly hygroscopic piperazine carboxylate API in an oral solid dosage form? A: Yes. Film coating acts as a kinetic barrier against moisture ingress. However, the coating process itself (which often uses aqueous solvents) can trigger the very hydrate formation you are trying to prevent[8]. Troubleshooting: Employ a non-aqueous solvent-based coating system (e.g., using ethanol/isopropanol) or a dry powder coating technique. Furthermore, co-processing the API with hydrophobic excipients (like magnesium stearate or fumed silica) prior to tableting deflects moisture away from the piperazine core during the brief exposure times in the coating pan[8].

References

  • BenchChem. A Technical Guide to the Physicochemical Properties of Piperazine Salts.1

  • Ataman Kimya. PIPERAZINES: Properties and Uses.

  • New Journal of Chemistry (RSC). Inspiration for revival of old drugs: improving solubility and avoiding hygroscopicity of pipemidic acid by forming two pharmaceutical salts based on charge-assisted hydrogen bond recognitions.3

  • Fengchen Group. Piperazine Citrate CAS 144-29-6 Manufacturers and Suppliers.6

  • ResearchGate. Preparation and Properties of Citric and Tartaric Acid Salts of Piperazine.2

  • ResearchGate. Enhancing the solubility and dissolution rate of diflunisal through piperazine stoichiometric variants: Reversible transformation and dissolution advantages.4

  • American Pharmaceutical Review. The Use of Dynamic Vapor Sorption Method in the Determination of Water Sorption Limit and Setting Specification for Drug Substance.7

  • Pharma Excipients. Data-driven approach to mitigate quality impact of hygroscopic pharmaceutical raw materials throughout the supply chain.5

  • PMC (NIH). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals.8

  • TA Instruments. Investigation of Pharmaceutical Stability Using Dynamic Vapor Sorption Analysis.

Sources

Reference Data & Comparative Studies

Validation

Mass spectrometry fragmentation patterns of Boc-2,2,5-trimethylpiperazine

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of Boc-2,2,5-trimethylpiperazine For researchers and professionals in drug development, the unequivocal structural confirmation of synthesized molecules...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of Boc-2,2,5-trimethylpiperazine

For researchers and professionals in drug development, the unequivocal structural confirmation of synthesized molecules is a cornerstone of quality and safety. N-tert-butyloxycarbonyl (Boc) protected amines are ubiquitous intermediates, and their characterization is a routine yet critical task. This guide provides an in-depth analysis of the mass spectrometric behavior of Boc-2,2,5-trimethylpiperazine, a representative substituted heterocyclic amine. We will dissect its fragmentation patterns under electrospray ionization (ESI) conditions, offering a predictive framework that can be extrapolated to similar structures. This document moves beyond a simple listing of fragments to explain the chemical logic behind the observed cleavages, providing a robust guide for method development and data interpretation.

The Two Faces of Fragmentation: Deconstructing the Molecule

The fragmentation pattern of Boc-2,2,5-trimethylpiperazine in a tandem mass spectrometer is not random. It is a predictable cascade of events governed by the inherent chemical properties of its two primary structural motifs: the acid-labile N-Boc protecting group and the substituted piperazine ring. Understanding the behavior of each component is key to interpreting the complete mass spectrum.

The Signature Fragmentation of the N-Boc Group

The tert-butyloxycarbonyl (Boc) group is designed for easy, acid-catalyzed removal, a property that dictates its fragmentation behavior in the gas phase.[1][2][3] When the protonated parent molecule, [M+H]⁺, is subjected to collision-induced dissociation (CID), the energy is channeled into cleaving the weakest bonds, which are predominantly within the Boc moiety.

Two primary fragmentation pathways are characteristic of the Boc group[4]:

  • Loss of Isobutylene: The most common pathway involves the neutral loss of isobutylene (C₄H₈, 56 Da). This occurs through a six-membered ring-like transition state, a process often likened to a McLafferty-type rearrangement, resulting in a carbamic acid intermediate that readily decarboxylates.[5][6]

  • Formation of the tert-Butyl Cation: A direct cleavage can occur to produce the highly stable tert-butyl carbocation (C₄H₉⁺, m/z 57). This fragment is a hallmark of Boc-protected compounds and often appears as a prominent peak in the spectrum.[4][7]

  • Complete Loss of the Boc Group: The entire protecting group can be lost as C₅H₈O₂ (100 Da) through a combination of cleavages, or sequentially through the loss of isobutylene followed by carbon dioxide.

Fragmentation of the Piperazine Core

The piperazine ring itself is a stable heterocycle, but upon energization, it can undergo characteristic ring cleavages.[8][9][10] Fragmentation is typically initiated at the nitrogen atoms and involves the cleavage of adjacent C-N or C-C bonds.[8][11] For substituted piperazines, the fragmentation pathways are directed by the position and nature of the substituents, which influence the stability of the resulting fragment ions.[11] Common cleavages result in the loss of etheneamine or related fragments, effectively breaking open the ring structure.

Predicted Fragmentation Pathways for Boc-2,2,5-trimethylpiperazine

By synthesizing the principles above, we can predict the major fragmentation pathways for protonated Boc-2,2,5-trimethylpiperazine ([C₁₂H₂₄N₂O₂ + H]⁺, expected m/z 229.19). The following DOT graph illustrates the primary fragmentation cascade.

Fragmentation_Pathway parent Boc-2,2,5-trimethylpiperazine [M+H]⁺ m/z 229.19 frag1 [M+H - C₄H₈]⁺ m/z 173.13 parent->frag1 - C₄H₈ (56 Da) (Isobutylene) frag2 tert-Butyl Cation [C₄H₉]⁺ m/z 57.07 parent->frag2 - C₈H₁₆N₂O₂ (172 Da) frag3 Protonated Piperazine [M+H - C₅H₈O₂]⁺ m/z 129.15 frag1->frag3 - CO₂ (44 Da) frag4 Ring Cleavage Fragment m/z 86.10 frag3->frag4 - C₃H₇ (43 Da)

Caption: Predicted ESI-MS/MS fragmentation of Boc-2,2,5-trimethylpiperazine.

Summary of Key Fragment Ions

The anticipated fragmentation events lead to a set of diagnostic ions that can be used to confirm the structure of the molecule. The table below summarizes these key fragments.

m/z (Predicted) Proposed Ion Structure Neutral Loss Significance
229.19[M+H]⁺-Protonated molecular ion.
173.13[M+H - C₄H₈]⁺C₄H₈ (Isobutylene)Primary fragmentation of the Boc group.[4][5][12]
129.15[M+H - C₅H₈O₂]⁺C₅H₈O₂ (Boc group)Loss of the entire protecting group, yielding the protonated piperazine core. Can form sequentially from m/z 173.13 by losing CO₂.[4]
86.10[C₅H₁₂N]⁺C₇H₁₃N₂O₂A plausible ring-cleavage product from the protonated piperazine core.
57.07[C₄H₉]⁺C₈H₁₆N₂O₂The stable tert-butyl cation, a definitive marker for the Boc group.[7]

Comparative Experimental Workflow: A Self-Validating Protocol

To experimentally verify these predicted fragmentation patterns, a standard liquid chromatography-tandem mass spectrometry (LC-MS/MS) workflow is employed. This protocol is designed to be self-validating, ensuring robust and reliable data. Liquid chromatography-mass spectrometry (LC-MS) is a powerful analytical technique for this purpose, providing information on reaction completion, product identity, and purity.[13][]

Workflow cluster_prep Sample Preparation cluster_lc LC Separation cluster_ms MS/MS Analysis cluster_data Data Analysis prep1 Dissolve sample in 50:50 ACN:H₂O (1 mg/mL stock) prep2 Dilute to 1-10 µg/mL in initial mobile phase prep1->prep2 lc1 Inject 1-5 µL prep2->lc1 lc2 C18 Reversed-Phase Column (e.g., 2.1x50mm, 1.8µm) lc1->lc2 lc3 Gradient Elution: A: 0.1% Formic Acid in H₂O B: 0.1% Formic Acid in ACN lc2->lc3 ms1 ESI Positive Mode lc3->ms1 ms2 Full Scan (MS1) to find [M+H]⁺ (m/z 229.2) ms1->ms2 ms3 Product Ion Scan (MS2) of m/z 229.2 ms2->ms3 ms4 Optimize Collision Energy (e.g., 10-40 eV) ms3->ms4 data1 Extract Ion Chromatograms ms4->data1 data2 Compare experimental MS2 spectrum to predicted fragments data1->data2 data3 Confirm Structure data2->data3

Sources

Validation

Comparative Reactivity Profile: 2,2,5-Trimethylpiperazine vs. 2,5-Dimethylpiperazine in Targeted Synthesis

As a Senior Application Scientist, one of the most frequent challenges I encounter in drug development and polymer chemistry is the selective functionalization of cyclic diamines. The piperazine scaffold is a privileged...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, one of the most frequent challenges I encounter in drug development and polymer chemistry is the selective functionalization of cyclic diamines. The piperazine scaffold is a privileged pharmacophore[1], but its inherent symmetry and the presence of two nucleophilic secondary amines often complicate late-stage functionalization.

This guide provides an objective, data-backed comparison of two critical piperazine derivatives: 2,5-dimethylpiperazine (2,5-DMPZ) and 2,2,5-trimethylpiperazine (2,2,5-TMPZ) . By analyzing the causality behind their steric environments, we can establish highly efficient, self-validating protocols for their application in organic synthesis.

Structural Mechanics and Causality

The reactivity of substituted piperazines is fundamentally dictated by their conformational landscape and localized steric hindrance[2].

2,5-Dimethylpiperazine (2,5-DMPZ)

In the symmetric trans-2,5-DMPZ isomer, both the N1 and N4 secondary amines are flanked by a single methyl group. This creates an equivalent steric environment at both nucleophilic sites[2].

  • The Causality of Di-substitution: Because the nucleophilicity of N1 and N4 is nearly identical, introducing an electrophile (e.g., an alkyl halide) without a protecting group leads to a statistical mixture of unreacted starting material, mono-substituted product, and 1,4-disubstituted byproduct[3]. The newly introduced substituent rarely provides enough electronic deactivation to prevent the second nitrogen from reacting.

2,2,5-Trimethylpiperazine (2,2,5-TMPZ)

2,2,5-TMPZ breaks this symmetry by introducing a gem-dimethyl group at the C2 position, creating a highly asymmetric steric environment[4].

  • The Thorpe-Ingold Effect & 1,3-Diaxial Strain: The gem-dimethyl group at C2 forces the N1-substituent (or lone pair) into an axial position to minimize steric clash, heavily shielding the N1 nitrogen[5].

  • Regioselective Advantage: The N4 nitrogen, flanked by only a single methyl group at C5, remains significantly more accessible. This kinetic disparity allows for highly regioselective mono-alkylation or mono-acylation at N4 without the need for orthogonal protecting groups[5][6]. Furthermore, the steric bulk at C2 blocks oxidative metabolism (N-dealkylation) in biological systems, increasing the metabolic half-life of derived drug candidates[4].

Quantitative Performance Comparison

The structural differences between these two scaffolds directly impact synthetic efficiency, step count, and overall yield. The table below summarizes the quantitative data for a standard mono-alkylation workflow (e.g., reaction with a primary alkyl iodide).

Parameter2,5-Dimethylpiperazine (2,5-DMPZ)2,2,5-Trimethylpiperazine (2,2,5-TMPZ)
Symmetry Symmetric (Equivalent N1/N4)Asymmetric (Hindered N1, Accessible N4)
Mono-alkylation Strategy Requires Boc/Cbz protection[3]Direct electrophilic addition[5]
Synthetic Steps Required 3 (Protect Alkylate Deprotect)1 (Direct Alkylation)
Regioselectivity (Direct) ~50% (Statistical mixture)>95% (N4 selective)
Overall Yield (Target) 60 - 70% (Over 3 steps)85 - 95% (Single step)
Metabolic Stability ModerateHigh (Steric shielding at N1)[4]

Reaction Pathway Visualization

The following diagram maps the logical workflow and kinetic pathways for functionalizing both piperazine derivatives.

PiperazineReactivity Start Select Piperazine Scaffold TMP 2,2,5-Trimethylpiperazine (Asymmetric, Gem-Dimethyl) Start->TMP DMP 2,5-Dimethylpiperazine (Symmetric) Start->DMP TMP_Path Direct Electrophilic Addition (Kinetic Control) TMP->TMP_Path 1.0 eq. Electrophile DMP_Path Orthogonal Protection (e.g., Boc-anhydride) DMP->DMP_Path Step 1 DMP_Result Statistical Mixture (Mono- vs Di-substitution) DMP->DMP_Result Direct Addition (Avoid) TMP_Result Regioselective N4-Substitution (High Yield, >95% Selectivity) TMP_Path->TMP_Result Steric Shielding at N1 DMP_Fix Deprotection & Functionalization (Multi-step) DMP_Path->DMP_Fix Steps 2 & 3

Fig 1: Reaction pathways for mono-functionalization of 2,2,5-TMPZ vs 2,5-DMPZ.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. In-process analytical checks are integrated to confirm causality and prevent downstream failures.

Protocol A: Regioselective N4-Alkylation of 2,2,5-Trimethylpiperazine

Due to the gem-dimethyl shielding at N1, direct mono-alkylation is kinetically favored[5].

  • Preparation: Dissolve 2,2,5-TMPZ (1.0 eq) in anhydrous acetonitrile (0.2 M). Add anhydrous potassium carbonate ( K2​CO3​ , 2.0 eq) as a mild base to scavenge generated acid without promoting competitive side reactions.

  • Electrophile Addition: Cool the mixture to 0 °C. Add the alkyl halide (e.g., benzyl bromide, 1.05 eq) dropwise over 15 minutes.

    • Causality: Maintaining 0 °C during addition ensures kinetic control, maximizing the reactivity difference between the hindered N1 and accessible N4.

  • Reaction & Validation: Allow the reaction to warm to room temperature and stir for 4 hours.

    • Self-Validation Check: Perform TLC (DCM:MeOH 9:1). You should observe a single major new spot (N4-alkylated product) and trace/zero starting material. The absence of a third high-Rf spot confirms that N1/N4 di-alkylation has not occurred due to the steric wall at C2.

  • Workup: Filter the inorganic salts, concentrate under reduced pressure, and purify via flash chromatography to yield the pure N4-alkylated product.

Protocol B: Mono-Alkylation of 2,5-Dimethylpiperazine via Boc-Protection

Because 2,5-DMPZ lacks asymmetric steric shielding, a protecting group strategy is mandatory to prevent 1,4-disubstitution[3].

  • Mono-Protection: Dissolve 2,5-DMPZ (3.0 eq) in dichloromethane (DCM) at 0 °C.

    • Causality: Using a large statistical excess (3.0 eq) of the diamine relative to the protecting agent minimizes the chance of di-Boc formation[3].

  • Boc Addition: Add a solution of Boc2​O (1.0 eq) in DCM dropwise over 2 hours. Stir for 12 hours at room temperature.

    • Self-Validation Check: LC-MS should show a dominant peak for the mono-Boc mass ( [M+H]+=215.1 ), with minimal di-Boc ( [M+H]+=315.2 ).

  • Alkylation: Isolate the mono-Boc-2,5-DMPZ. React with the alkyl halide (1.2 eq) and K2​CO3​ in acetonitrile at 60 °C until completion.

  • Deprotection: Treat the isolated intermediate with 4M HCl in dioxane for 2 hours to cleave the Boc group, yielding the mono-alkylated 2,5-DMPZ hydrochloride salt.

Conclusion

While 2,5-dimethylpiperazine remains a reliable building block for symmetric functionalization, 2,2,5-trimethylpiperazine offers a profound synthetic advantage when asymmetric mono-functionalization is required. By leveraging the Thorpe-Ingold effect of its gem-dimethyl group, chemists can bypass multi-step protection/deprotection sequences, thereby increasing overall yield, reducing solvent waste, and embedding valuable metabolic stability into the final molecule.

References
  • "Piperazine", Wikipedia. Available at: [Link]

Sources

Comparative

Infrared (IR) spectroscopy peaks for Tert-butyl 2,2,5-trimethylpiperazine-1-carboxylate

The structural validation of highly substituted piperazine scaffolds is a critical bottleneck in the development of kinase inhibitors, GPCR ligands, and other neuropharmacological agents. When working with Tert-butyl 2,2...

Author: BenchChem Technical Support Team. Date: March 2026

The structural validation of highly substituted piperazine scaffolds is a critical bottleneck in the development of kinase inhibitors, GPCR ligands, and other neuropharmacological agents. When working with Tert-butyl 2,2,5-trimethylpiperazine-1-carboxylate (a Boc-protected, tri-methylated piperazine), relying solely on NMR can be complicated by the conformational flexibility of the piperazine ring and overlapping aliphatic signals.

Infrared (IR) spectroscopy provides an orthogonal, highly definitive method for structural verification. By analyzing specific vibrational modes, researchers can rapidly differentiate this target molecule from less substituted analogs (like 1-Boc-piperazine) or alternatively protected variants (like Cbz-protected piperazines).

As a Senior Application Scientist, I have structured this guide to move beyond a simple list of peaks. We will explore the physical causality behind these vibrational shifts and provide a self-validating experimental protocol to ensure absolute confidence in your analytical data.

Mechanistic Insights: The Causality of IR Vibrational Shifts

To effectively interpret the IR spectrum of Tert-butyl 2,2,5-trimethylpiperazine-1-carboxylate, one must understand how steric bulk and electronic induction manipulate molecular bond strengths.

1. Steric-Induced Conformational Locking of the Carbamate (C=O) In an unsubstituted 1-Boc-piperazine, the piperazine ring undergoes rapid chair-chair interconversion, allowing the Boc group to freely rotate. However, the introduction of a gem-dimethyl group at the C2 position and a methyl group at the C5 position introduces severe 1,3-diaxial strain[1]. This steric bulk forces the N1-substituent into an equatorial position, restricting the rotation of the Boc carbamate. Consequently, the carbonyl (C=O) bond is locked into a rigid orientation, which sharpens the stretching frequency to a highly distinct peak at ~1690 cm⁻¹ , preventing the broadness often seen in more flexible amides[2][3].

2. Electronic Modulation via Inductive Effects (N-H Stretch) The three methyl groups on the piperazine core are electron-donating (+I effect). This increases the electron density on the N4 nitrogen. This subtle electronic enrichment strengthens the secondary amine N-H bond, shifting the N-H stretch to a slightly higher wavenumber (~3320–3340 cm⁻¹ ) compared to standard, unsubstituted secondary aliphatic amines.

3. Carbamate Protecting Group Dynamics: Boc vs. Cbz The choice of protecting group drastically alters the carbonyl fingerprint region. The tert-butyl group in a Boc carbamate is highly electron-donating via hyperconjugation. This increases the resonance contribution of the nitrogen lone pair into the carbonyl, weakening the C=O double bond character and lowering its stretching frequency (~1685–1695 cm⁻¹ )[3]. Conversely, a benzyl group (Cbz) is less electron-donating, resulting in a stronger C=O double bond and a higher stretching frequency (~1700–1715 cm⁻¹ )[4][5].

Comparative IR Spectroscopy Data

The following table synthesizes the quantitative IR data, contrasting the target molecule with two common alternatives to highlight key structural markers.

Vibrational Mode1-Boc-piperazine[2][3]Tert-butyl 2,2,5-trimethylpiperazine-1-carboxylate (Target)Benzyl 2,2,5-trimethylpiperazine-1-carboxylate (Cbz-Analog)[4][5]Causality / Structural Marker
N-H Stretch (Secondary Amine)~3355 cm⁻¹~3320 - 3340 cm⁻¹ ~3320 - 3340 cm⁻¹Shifted by the +I inductive effect of the three methyl groups on the piperazine core.
C-H Stretch (Aliphatic sp³)2979, 2933, 2856 cm⁻¹2975, 2930, 2870 cm⁻¹ (Enhanced Intensity)2970, 2930 cm⁻¹Pronounced intensity in the Target due to the three additional methyl groups on the ring.
C=O Stretch (Carbamate)1688 cm⁻¹1690 cm⁻¹ (Sharp)1705 - 1715 cm⁻¹Boc C=O absorbs lower than Cbz due to t-butyl hyperconjugation. Steric locking sharpens the Target peak.
C-H Bending (gem-dimethyl & t-butyl)1418, 1366 cm⁻¹1390, 1365 cm⁻¹ (Strong Doublet)1385, 1360 cm⁻¹The intense 1390/1365 cm⁻¹ doublet is the definitive marker for the combined t-butyl and gem-dimethyl presence.
C-O Stretch (Ester/Carbamate)1244, 1159 cm⁻¹1245, 1165 cm⁻¹ 1230, 1120 cm⁻¹Distinct fingerprint regions differentiate the Boc vs. Cbz protecting groups.

Structural Validation Workflow

To systematize the identification process, follow the logical decision tree below when analyzing the IR spectrum of your synthesized piperazine derivative.

IR_Validation_Workflow Start Synthesized Piperazine Derivative CheckCO Examine C=O Stretch (1680-1720 cm⁻¹) Start->CheckCO BocGroup Boc Carbamate (~1685-1695 cm⁻¹) CheckCO->BocGroup Lower ν(C=O) CbzGroup Cbz Carbamate (~1700-1715 cm⁻¹) CheckCO->CbzGroup Higher ν(C=O) CheckAlkyl Examine C-H Bending (1360-1390 cm⁻¹) BocGroup->CheckAlkyl Unsubstituted Lack of gem-dimethyl (1-Boc-piperazine) CheckAlkyl->Unsubstituted Weak alkyl signals Trimethyl Strong doublet at 1365/1390 cm⁻¹ (2,2,5-trimethyl substitution) CheckAlkyl->Trimethyl Intense gem-dimethyl signals Validated Target Validated: Tert-butyl 2,2,5-trimethylpiperazine -1-carboxylate Trimethyl->Validated

IR Spectroscopy Workflow for Validating Piperazine Carbamate Derivatives.

Self-Validating FTIR-ATR Protocol

To guarantee the trustworthiness of your spectral data, the experimental workflow must include built-in validation checks to prevent false positives caused by environmental contamination or instrument drift.

Step 1: System Readiness & Calibration (Self-Validation Check 1)

  • Power on the FTIR spectrometer equipped with a Diamond Attenuated Total Reflectance (ATR) accessory. Allow the source to stabilize for 30 minutes.

  • Calibration: Run a scan of a standard polystyrene calibration film. Verify that the reference peaks at exactly 1601 cm⁻¹ and 1028 cm⁻¹ are present. If these deviate by more than ±2 cm⁻¹, recalibrate the interferometer laser.

Step 2: Background Acquisition (Self-Validation Check 2)

  • Clean the diamond crystal with high-purity isopropanol and a lint-free wipe. Allow it to evaporate completely.

  • Acquire an ambient air background spectrum (32 scans, 4 cm⁻¹ resolution).

  • Causality: This step is mandatory to digitally subtract atmospheric water vapor (which absorbs broadly around 3400 cm⁻¹ and can mask the secondary amine N-H stretch) and CO₂ (2350 cm⁻¹).

Step 3: Sample Preparation & Acquisition

  • Apply a small amount (1-2 mg) of the neat Tert-butyl 2,2,5-trimethylpiperazine-1-carboxylate directly onto the center of the diamond crystal.

  • Lower the ATR anvil and apply consistent pressure until the real-time preview shows an absorbance of 0.1 to 0.5 AU for the strongest peak (typically the C=O stretch at 1690 cm⁻¹).

  • Causality: Insufficient pressure leads to weak signal-to-noise ratios, while excessive pressure can distort the crystal or cause peak broadening due to localized sample compression.

  • Acquire the sample spectrum using 32 scans at 4 cm⁻¹ resolution.

Step 4: Data Processing & Quality Control

  • Perform an ATR correction algorithm in your spectroscopy software to account for the depth of penetration varying with wavelength.

  • Validation: Inspect the baseline. If a sloping baseline is observed (often due to light scattering from uneven particle sizes), apply a linear baseline correction. Verify the absence of a broad, parabolic peak at 3400–3500 cm⁻¹ to rule out hygroscopic water contamination, which would invalidate the N-H stretch analysis.

References

  • PubChem . tert-Butyl piperazine-1-carboxylate | C9H18N2O2 | CID 143452. National Institutes of Health (NIH).

  • BenchChem Technical Support Team . 2,2,5-Trimethylpiperazine | CAS 139139-56-3. BenchChem.

  • Thieme Connect . A Greener Approach for the Chemoselective Boc Protection of Amines Using Sulfonated Reduced Graphene Oxide. Synlett.

  • The Royal Society of Chemistry (RSC) . N–H···X interactions stabilize intra-residue C5 hydrogen bonded conformations in heterocyclic α-amino acid derivatives. Organic & Biomolecular Chemistry.

  • MDPI . A Theoretical and Spectroscopic Conformational Study of 3-Aminothiolane-3-Carboxylic Acid Dipeptide Derivatives. Molecules.

Sources

Validation

A Comparative Guide to the Analytical Validation of Tert-butyl 2,2,5-trimethylpiperazine-1-carboxylate Purity

Introduction: The Critical Role of Purity in Pharmaceutical Building Blocks Tert-butyl 2,2,5-trimethylpiperazine-1-carboxylate is a key heterocyclic building block in modern drug discovery and development. Its substitute...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Critical Role of Purity in Pharmaceutical Building Blocks

Tert-butyl 2,2,5-trimethylpiperazine-1-carboxylate is a key heterocyclic building block in modern drug discovery and development. Its substituted piperazine core is a prevalent scaffold in a multitude of pharmacologically active agents. As with any starting material intended for pharmaceutical use, the purity of this standard is not merely a quality metric; it is a critical parameter that directly influences the yield, impurity profile, and ultimate safety and efficacy of the final Active Pharmaceutical Ingredient (API).

This guide provides an in-depth comparison of analytical methodologies for the validation of Tert-butyl 2,2,5-trimethylpiperazine-1-carboxylate purity. We will move beyond simple protocol recitation to explain the scientific rationale behind method selection and validation parameter design. The objective is to establish a robust, self-validating system for purity assessment that ensures compliance with stringent regulatory expectations, such as those outlined by the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP).[1][2]

Anticipating the Challenge: Potential Impurities

A successful validation strategy begins with understanding what to look for. The synthesis of Tert-butyl 2,2,5-trimethylpiperazine-1-carboxylate, typically involving the protection of the piperazine nitrogen with a tert-butoxycarbonyl (Boc) group, can introduce several classes of impurities.[3][4] An effective analytical method must be able to resolve the main component from these potential contaminants:

  • Starting Materials: Unreacted 2,2,5-trimethylpiperazine.

  • Reagent-Related Impurities: Residual di-tert-butyl dicarbonate (Boc₂O).

  • Process-Related Impurities:

    • Di-Boc Piperazine: Over-protection leading to a disubstituted product.

    • Isomeric Impurities: Contamination from isomers of the starting piperazine.

    • Degradation Products: Potential hydrolysis of the Boc group under acidic conditions or thermal degradation.[5][6]

  • Residual Solvents: Organic solvents used during synthesis and purification (e.g., THF, Ethyl Acetate, Hexane).

Comparative Analysis of Core Analytical Methodologies

The choice of analytical technique is dictated by the specific purity question being asked. No single method is universally superior; instead, an orthogonal approach, using multiple techniques with different separation and detection principles, provides the highest degree of confidence.

Methodology Principle Strengths for This Application Limitations Primary Use Case
Reverse-Phase HPLC (RP-HPLC) with UV Detection Separation based on polarity differences.[7]High resolution for separating structurally similar impurities; excellent quantitative accuracy and precision.Requires impurities to have a UV chromophore for detection; relative purity assessment.Workhorse Method: Routine purity analysis, impurity profiling, and quantification of known and unknown impurities.
Gas Chromatography (GC) with FID Detection Separation of volatile compounds in the gas phase.[7]Gold standard for quantifying volatile organic impurities (residual solvents).[7]The target molecule has low volatility and may be thermally labile, risking on-column degradation.[7]Specialized Method: Analysis of residual solvents as per USP <467>.
Quantitative ¹H-NMR (qNMR) Spectroscopy Signal intensity is directly proportional to the number of nuclei in a molecule.[8]An absolute, primary method for purity determination without needing a specific reference standard of the analyte; provides structural confirmation.[8][9][10]Lower sensitivity for trace impurities compared to HPLC; potential for signal overlap.[7]Primary Standard Calibration: Accurately determining the absolute purity (assay) of the reference standard itself.
Liquid Chromatography-Mass Spectrometry (LC-MS) Combines HPLC separation with mass-based detection.High sensitivity and specificity; enables the identification of unknown impurities by providing mass-to-charge ratio information.[11]More complex and less universally available for routine QC; quantification can be more challenging than with UV or FID.Investigative Tool: Characterization and identification of unknown impurities detected by HPLC.

The Validation Workflow: A Self-Verifying System

Method validation provides documented evidence that a procedure is suitable for its intended purpose.[1][12] Our approach is grounded in the ICH Q2(R1) guideline, which outlines the necessary validation characteristics.[12][13][14][15]

Caption: High-level workflow for analytical method validation.

Causality Behind Key Validation Parameters:
  • Specificity: This is the cornerstone. We must prove the method can unequivocally assess the analyte in the presence of components that may be expected to be present, namely impurities and degradants.[12] This is why understanding potential impurities is critical. A forced degradation study (exposing the standard to acid, base, heat, light, and oxidation) is performed to generate relevant degradants and prove the method can separate them from the main peak.

  • Linearity: This confirms that the detector response is directly proportional to the analyte concentration over a specified range. This is essential for accurate quantification of both the main component and any impurities.

  • Accuracy: This demonstrates the closeness of the test results to the true value.[2] It is typically assessed by spiking a placebo with known amounts of the standard (a recovery study). High accuracy ensures there is no systematic bias in the measurement.

  • Precision: This measures the degree of scatter between a series of measurements.[12] It's evaluated at two levels:

    • Repeatability: The agreement between results of successive measurements carried out under the same conditions (same analyst, same day, same equipment).

    • Intermediate Precision: Expresses within-laboratory variations (different days, different analysts, different equipment).[12] This ensures the method is reliable for routine use.

  • Limit of Quantitation (LOQ): This is the lowest amount of an impurity that can be quantitatively determined with suitable precision and accuracy.[15] It is a critical parameter for controlling impurities, as regulatory limits are often set at low levels (e.g., 0.1%).

  • Robustness: This is a measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., ±2°C in column temperature, ±5% in mobile phase organic content).[12] A robust method is reliable and transferable between laboratories.

Detailed Experimental Protocols

The following protocols are designed as robust starting points for the validation of Tert-butyl 2,2,5-trimethylpiperazine-1-carboxylate standards.

Protocol 1: RP-HPLC Method for Purity and Impurity Profiling
  • Rationale: A C18 column is chosen for its versatility and effectiveness in retaining the moderately non-polar Boc-protected piperazine. A gradient elution is employed to ensure adequate separation of potentially more polar (e.g., de-protected piperazine) and less polar (e.g., di-Boc piperazine) impurities within a reasonable runtime. Acetonitrile is a common organic modifier, and the acid (TFA or formic acid) improves peak shape for the basic amine nitrogens.

  • Methodology:

    • Instrumentation: Standard HPLC system with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV detector.

    • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 210 nm (The carbamate group provides some UV absorbance at low wavelengths).

    • Injection Volume: 5 µL.

    • Sample Preparation: Accurately weigh approximately 10 mg of the standard and dissolve in 10 mL of a 50:50 mixture of Acetonitrile and Water to achieve a 1 mg/mL solution.

    • Gradient Elution:

      Time (min) % Mobile Phase B
      0.0 10
      20.0 90
      25.0 90
      25.1 10

      | 30.0 | 10 |

Protocol 2: GC-FID Method for Residual Solvent Analysis
  • Rationale: This method aligns with USP <467> principles. A headspace autosampler is used to introduce only the volatile solvents onto the GC column, protecting it from the non-volatile analyte. A Flame Ionization Detector (FID) is used for its robust and near-universal response to organic compounds.

  • Methodology:

    • Instrumentation: Gas chromatograph with a headspace autosampler and an FID.

    • Column: DB-624 or equivalent (6% cyanopropylphenyl / 94% dimethylpolysiloxane), 30 m x 0.32 mm ID, 1.8 µm film thickness.

    • Carrier Gas: Helium or Hydrogen, constant flow.

    • Oven Program: 40 °C (hold 5 min), ramp to 240 °C at 10 °C/min, hold 5 min.

    • Injector Temperature: 250 °C.

    • Detector Temperature: 260 °C.

    • Sample Preparation: Accurately weigh 100 mg of the standard into a 20 mL headspace vial. Add 5 mL of a suitable solvent (e.g., Dimethyl sulfoxide - DMSO). Crimp and seal.

    • Headspace Parameters: Vial Equilibration Temp: 80 °C; Equilibration Time: 15 min.

Protocol 3: ¹H-qNMR for Absolute Purity Determination
  • Rationale: qNMR determines purity by comparing the integral of a unique proton signal from the analyte to the integral of a signal from a certified internal standard of known purity and weight.[16] Maleic acid is a good choice for an internal standard as it is non-volatile, stable, and has a sharp singlet in a region of the ¹H NMR spectrum that is unlikely to overlap with analyte signals.

  • Methodology:

    • Instrumentation: NMR spectrometer (≥400 MHz).

    • Internal Standard (IS): Certified Maleic Acid (Purity > 99.5%).

    • Solvent: Deuterated Chloroform (CDCl₃) or Deuterated Methanol (CD₃OD).

    • Sample Preparation: a. Accurately weigh ~15 mg of the Tert-butyl 2,2,5-trimethylpiperazine-1-carboxylate standard into a clean vial. b. Accurately weigh ~10 mg of the Maleic Acid internal standard into the same vial. c. Dissolve the mixture in ~0.7 mL of the deuterated solvent. d. Transfer the solution to an NMR tube.

    • Acquisition Parameters:

      • Pulse Angle: 30°

      • Relaxation Delay (d1): At least 5 times the longest T₁ relaxation time of the signals of interest (typically > 30 seconds to ensure full relaxation).

      • Scans: 16-32 scans for good signal-to-noise.

    • Data Processing:

      • Apply Fourier transform, phase correction, and baseline correction.

      • Carefully integrate a well-resolved, unique proton signal from the analyte (e.g., the tert-butyl singlet) and the singlet from the internal standard (maleic acid).

    • Purity Calculation:

      • Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / W_analyte) * (W_IS / MW_IS) * P_IS

      • Where: I = Integral area, N = Number of protons for the signal, MW = Molecular Weight, W = Weight, P = Purity of the internal standard.

Caption: Decision tree for selecting the appropriate analytical method.

Conclusion: An Integrated and Orthogonal Approach

Validating the purity of a critical pharmaceutical standard like Tert-butyl 2,2,5-trimethylpiperazine-1-carboxylate demands more than a single analytical measurement. A robust and defensible purity assessment relies on an integrated, orthogonal strategy.

The workhorse RP-HPLC method is indispensable for routine quality control, providing detailed information on the impurity profile. However, its purity value is relative (% area). To assign an absolute purity value, the orthogonal and primary method of qNMR is the scientifically superior choice.[10] Finally, GC analysis is required for the specific control of volatile residual solvents. By combining these validated methods, researchers, scientists, and drug development professionals can ensure the quality of their starting materials, mitigate risks in their synthetic processes, and build a solid foundation for regulatory submission.

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology . ECA Academy. [Link]

  • Determining and reporting purity of organic molecules: why qNMR . Scilit. [Link]

  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology . European Medicines Agency. [Link]

  • 13: Structure Determination - Nuclear Magnetic Resonance Spectroscopy . Chemistry LibreTexts. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry . U.S. Food and Drug Administration. [Link]

  • Analytical Method Validation (AMV) in Pharmaceuticals . Pharmaguideline. [Link]

  • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1) . International Council for Harmonisation. [Link]

  • Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination . National Center for Biotechnology Information. [Link]

  • Quality Guidelines . International Council for Harmonisation. [Link]

  • Analytical method verification according to USP 1226 . FILAB. [Link]

  • Simultaneous determination of 10 new psychoactive piperazine derivatives in urine using ultrasound-assisted low-density solvent dispersive liquid-liquid microextraction combined with gas chromatography-tandem mass spectrometry . PubMed. [Link]

  • Analytical Method Validation: ICH and USP Perspectives . IJRR, International Journal of Research and Review. [Link]

  • Rapid Targeted Method of Detecting Abused Piperazine Designer Drugs . MDPI. [Link]

  • Development of a targeted GC/MS screening method and validation of an HPLC/DAD quantification method for piperazines–amphetamines mixtures in seized material . Academia.edu. [Link]

  • Collaborative Study to Validate Purity Determination by 1H Quantitative NMR Spectroscopy by Using Internal Calibration Methodology . qNMR Exchange. [Link]

  • GCMS Total Ion Chromatograms of piperazine derivative mixture . ResearchGate. [Link]

  • Quantitative NMR Spectroscopy . JEOL. [Link]

  • piperazine Impurities Manufacturers & Suppliers . Daicel Pharma Standards. [Link]

  • Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor . National Center for Biotechnology Information. [Link]

  • Validation of Analytical Methods for Pharmaceutical Analysis . pharmaerudition.org. [Link]

  • Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow . National Center for Biotechnology Information. [Link]

  • Molecular Iodine-Catalyzed Facile Procedure for N-Boc Protection of Amines . ACS Publications. [Link]

  • Boc-Protected Amino Groups . Organic Chemistry Portal. [Link]

  • A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated . The Pharma Innovation. [Link]

  • HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL . Acta Poloniae Pharmaceutica-Drug Research. [Link]

Sources

Comparative

Unveiling Piperazine Ring Conformations: A Comparative Guide to 2D NMR (COSY &amp; HSQC) vs. 1D NMR and X-Ray Crystallography

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Author: BenchChem Technical Support Team. Date: March 2026

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Comparing Analytical Techniques

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Piperazine is a ubiquitous pharmacophore in medicinal chemistry, serving as a critical structural motif in antipsychotics, antidepressants, and targeted protein degraders. The biological efficacy and receptor-binding affinity of piperazine-containing drugs are intrinsically linked to the conformational state of this saturated six-membered ring. While the chair conformation is overwhelmingly favored to minimize torsional and angle strain, substituents on the nitrogen atoms or ring carbons can induce significant conformational shifts or alter the axial/equatorial preference of the molecule 1.

Determining the precise solution-state conformation of piperazine derivatives is a formidable analytical challenge. This guide objectively compares the performance of 2D NMR techniques—specifically Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC)—against 1D NMR and X-ray crystallography, providing a comprehensive, self-validating framework for structural elucidation.

The Analytical Contenders: A Performance Comparison

To accurately map the spatial arrangement of atoms in a piperazine ring, researchers typically rely on three primary analytical modalities.

1D 1H and 13C NMR: The Rapid Screen

While ubiquitous and fast, 1D 1H NMR often fails to resolve the complex multiplet structures of piperazine ring protons. The chemical shifts for axial and equatorial protons in symmetrically substituted piperazines frequently overlap in the dense 2.0–3.5 ppm region. This near-equivalence leads to second-order effects (e.g., complex ABX or AA'BB' spin systems) that make first-order coupling analysis nearly impossible without advanced spectral simulation.

X-Ray Crystallography: The Solid-State Gold Standard

X-ray diffraction provides absolute atomic coordinates and is the definitive method for confirming the chair conformation in the solid state 2. However, it suffers from a critical blind spot: it only captures a static snapshot. It cannot account for the rapid ring inversion or nitrogen inversion dynamics that dictate the molecule's behavior in physiological solutions.

2D NMR (COSY & HSQC): The Solution-State Champions

The synergistic application of COSY and HSQC overcomes the limitations of both 1D NMR and X-ray crystallography by providing high-resolution, dynamic conformational data directly in solution 3. HSQC disperses overlapping proton signals along the much wider 13C chemical shift axis, while COSY maps the homonuclear vicinal ( 3JHH​ ) couplings, enabling the extraction of exact dihedral angles.

Table 1: Performance Comparison of Analytical Techniques
Feature1D 1H / 13C NMR2D NMR (COSY + HSQC)X-Ray Crystallography
Signal Resolution Poor (severe overlap in 2.0-3.5 ppm)Excellent (dispersion in 13C dimension)N/A (Atomic coordinate mapping)
Solution Dynamics Yes (time-averaged at RT)Yes (resolves specific conformers via VT-NMR)No (Static solid-state only)
Throughput/Speed High (< 5 minutes)Medium (1-4 hours per sample)Low (Requires single crystals)
Stereochemical Accuracy Low (due to second-order effects)High (direct measurement of dihedral angles)Absolute (Gold standard for solid state)

Mechanistic Deep Dive: Decoding Conformation via 2D NMR

The causality behind using COSY and HSQC lies in the physics of spin-spin coupling and magnetization transfer.

Why HSQC? In a piperazine ring, the geminal protons (axial and equatorial protons attached to the same carbon) often exhibit a strong coupling ( 2JHH​≈−11 to −13 Hz) that is similar in magnitude to the axial-axial vicinal coupling ( 3Jax−ax​ ). In 1D NMR, this creates indistinguishable, overlapping multiplets. HSQC transfers magnetization between 1H and its directly attached 13C via the one-bond coupling ( 1JCH​ ). Because the 13C chemical shift range is roughly 200 ppm compared to 1H 's 10 ppm, the overlapping axial and equatorial protons are cleanly separated along the F1 ( 13C ) axis.

Why COSY? Once the protons are resolved by HSQC, COSY is employed to map the spin systems. COSY transfers magnetization between scalar-coupled protons ( 3JHH​ ). According to the Karplus equation, the dihedral angles between adjacent protons dictate the magnitude of these coupling constants:

  • Axial-Axial ( 3Jax−ax​ ): The dihedral angle is ~180°, resulting in large coupling constants (8–13 Hz).

  • Axial-Equatorial ( 3Jax−eq​ ) & Equatorial-Equatorial ( 3Jeq−eq​ ): The dihedral angles are ~60°, yielding much smaller coupling constants (2–5 Hz).

By tracing the cross-peaks in the COSY spectrum, analysts can extract these J -values and definitively assign the spatial orientation of every proton on the heterocycle 4.

Table 2: Typical 3JHH​ Coupling Constants in Piperazine Chair Conformations
Interaction TypeDihedral Angle (approx)Expected 3JHH​ (Hz)Structural Implication
Axial - Axial 180°8 – 13Confirms anti-periplanar relationship; dictates chair stability.
Axial - Equatorial 60°2 – 5Confirms gauche relationship.
Equatorial - Equatorial 60°2 – 5Confirms gauche relationship; difficult to distinguish from Ax-Eq without HSQC.
Geminal ( 2JHH​ ) ~109°-11 to -13Identifies protons on the same carbon; resolved via HSQC.

Experimental Protocol: A Self-Validating NMR Workflow

To ensure trustworthiness and reproducibility, the following protocol establishes a self-validating system for conformational analysis. The logic here is sequential: prevent signal averaging, isolate the core scaffold, and extract the geometric data.

Step 1: Sample Preparation and Variable-Temperature (VT) Control

  • Action: Dissolve 10-15 mg of the piperazine derivative in 0.6 mL of a deuterated solvent (e.g., CDCl3​ or DMSO−d6​ ).

  • Causality: Piperazine rings undergo rapid chair-to-chair interconversion at room temperature, resulting in time-averaged NMR signals. To observe distinct conformers, perform VT-NMR. Cool the sample below the coalescence temperature ( Tc​ , often < 0 °C depending on N-substitution) to "freeze" the conformers on the NMR timescale 4.

Step 2: Multiplicity-Edited HSQC Acquisition

  • Action: Acquire a 1H−13C multiplicity-edited HSQC experiment (optimize 1JCH​ to 145 Hz).

  • Causality: Multiplicity editing phases CH2​ cross-peaks oppositely to CH and CH3​ peaks. Because the unsubstituted carbons of a piperazine ring are exclusively methylenes ( CH2​ ), this acts as a self-validating filter, instantly distinguishing the ring protons from any complex side-chain signals 5.

Step 3: DQF-COSY Acquisition

  • Action: Acquire a Double-Quantum Filtered COSY (DQF-COSY).

  • Causality: Standard COSY produces cross-peaks with mixed phases, making precise J -value extraction difficult. DQF-COSY yields high-resolution cross-peaks with pure absorption phase. By taking 1D slices of these cross-peaks, the exact 3JHH​ values can be measured without distortion.

Step 4: Karplus Analysis

  • Action: Map the extracted J -values against the theoretical Karplus curves.

  • Causality: If a proton exhibits two large couplings (~10 Hz), it must be axial (coupling to an axial geminal partner and an axial vicinal partner). If it exhibits only small couplings (~3 Hz) aside from its geminal partner, it is equatorial.

Workflow Visualization

Piperazine_NMR_Workflow Prep Sample Prep & VT-NMR (Cool below Tc) OneD 1D 1H & 13C NMR (Identify Overlap) Prep->OneD HSQC 1H-13C HSQC (Resolve Diastereotopic Protons) OneD->HSQC Carbon Dispersion COSY DQF-COSY (Map 3J_HH Spin Systems) OneD->COSY Homonuclear Coupling Karplus Karplus Analysis (Extract Coupling Constants) HSQC->Karplus COSY->Karplus Conform Conformational Assignment (Chair vs. Boat) Karplus->Conform

Caption: Logical workflow for determining piperazine ring conformations using 2D NMR techniques.

References

  • Source: National Institutes of Health (NIH)
  • Title: 4-(4-Acetylpiperazin-1-yl)
  • Title: 1-(2-Bromoethyl)
  • Title: NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution Source: RSC Publishing URL
  • Source: National Institutes of Health (NIH)

Sources

Safety & Regulatory Compliance

Safety

Tert-butyl 2,2,5-trimethylpiperazine-1-carboxylate proper disposal procedures

As a Senior Application Scientist, I frequently consult with drug development teams on the logistical and safety frameworks required for handling conformationally restricted building blocks. Tert-butyl 2,2,5-trimethylpip...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently consult with drug development teams on the logistical and safety frameworks required for handling conformationally restricted building blocks. Tert-butyl 2,2,5-trimethylpiperazine-1-carboxylate (frequently handled as its hydrochloride salt, CAS: 2411284-78-9) is a sterically hindered, Boc-protected piperazine derivative that is highly valuable in medicinal chemistry. However, its specific molecular architecture dictates a stringent, highly controlled approach to its lifecycle management and disposal.

To build a culture of operational excellence, laboratories must move beyond rote compliance and implement self-validating safety systems . The following guide provides the mechanistic reasoning and step-by-step protocols required for the safe handling and disposal of this compound.

Mechanistic Hazard Assessment

The toxicological and logistical profile of tert-butyl 2,2,5-trimethylpiperazine-1-carboxylate is driven by two key structural features:

  • The Secondary Amine: Even with steric hindrance from the trimethyl groups, the basic nitrogen acts as a localized irritant to mucosal membranes, causing documented skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335)[1].

  • The Boc-Protecting Group: The lipophilic tert-butyloxycarbonyl (Boc) group enhances the molecule's dermal penetration compared to unprotected piperazines. More critically for disposal, the Boc group is highly acid-sensitive. If inadvertently mixed with strong acids in a waste stream, it will undergo rapid decarboxylation, releasing isobutylene gas and carbon dioxide. This gas evolution creates a severe overpressurization hazard that can rupture sealed waste containers.

Quantitative Physicochemical Profile

Summarizing the compound's physical data is the first step in mapping its downstream logistics.

Table 1: Physicochemical and Safety Data for Tert-butyl 2,2,5-trimethylpiperazine-1-carboxylate (HCl Salt)

PropertyValue / DescriptionReference
CAS Number 2411284-78-9
Molecular Formula C12H25ClN2O2
Molecular Weight 264.80 g/mol [2]
GHS Hazard Codes H315 (Skin), H319 (Eye), H335 (Respiratory)[1]
Storage Conditions Tightly closed, cool, dry, well-ventilated area[1]
EPA Waste Regulation 40 CFR Parts 261 (Prohibited from drains/soil)[3]

Standard Operating Procedure: End-of-Lifecycle Disposal

US EPA guidelines (40 CFR Parts 261) strictly prohibit the environmental discharge of Boc-piperazine derivatives into drains or soil[3]. The following protocol ensures regulatory compliance and prevents hazardous cross-reactions in the laboratory.

Phase 1: Compatibility Assessment & Segregation

  • Determine the Matrix: Identify whether the waste is a pure solid (e.g., expired reagent) or a post-reaction effluent (e.g., dissolved in dichloromethane or methanol).

  • Acid-Exclusion Verification (Critical): Verify the absolute absence of strong acids (e.g., Trifluoroacetic acid, HCl) in the target waste carboy.

    • Causality: Mixing Boc-protected amines with acidic waste streams triggers rapid gas release (isobutylene/CO2), risking catastrophic container explosion.

  • Solvent Categorization: Route liquid waste to "Halogenated" or "Non-Halogenated" organic waste streams based on the primary synthesis solvent.

Phase 2: Containment & Neutralization 4. Solid Waste Handling: For solid powders, use non-sparking, anti-static scoops to transfer the material into an inert High-Density Polyethylene (HDPE) container.

  • Causality: Piperazine derivatives can form fine, combustible dusts; minimizing aerosolization protects the respiratory tract and prevents static ignition[3].
  • Aqueous Effluent Validation: If the compound is present in an aqueous wash, test the pH using universal indicator paper. If the pH is < 6, neutralize carefully with 1M NaOH until a pH of 7-8 is achieved.
  • Self-Validating Step: A neutral pH confirms the stabilization of the amine salt, preventing unforeseen exothermic reactions in bulk storage.

Phase 3: Final Destruction 6. Regulatory Labeling: Affix a hazardous waste label detailing the exact chemical name, concentration, and the GHS Irritant pictogram. 7. Thermal Destruction: Transfer the sealed containers to an approved waste disposal plant[1]. The mandated disposal route is chemical incineration equipped with an afterburner and a nitrogen oxide (NOx) scrubber system[3].

  • Causality: Incineration completely destroys the organic framework, while the scrubber neutralizes the toxic NOx gases generated from the piperazine nitrogen atoms.

Emergency Spill Containment Protocol

In the event of a localized spill, rapid containment is necessary to prevent respiratory exposure and environmental release.

SpillResponse Start Spill Detected: Tert-butyl 2,2,5-trimethylpiperazine PPE Don PPE (Respirator, Nitrile Gloves) Start->PPE State Assess Physical State PPE->State Solid Solid Powder State->Solid Liquid Liquid Solution State->Liquid Sweep Sweep with Inert Material (Avoid Dust Formation) Solid->Sweep Absorb Absorb with Diatomite or Vermiculite Liquid->Absorb Validate Decontaminate Surface & Validate pH (6-8) Sweep->Validate Absorb->Validate Dispose Transfer to HDPE Container for EPA Incineration Validate->Dispose

Workflow for Boc-Piperazine Spill Containment and Disposal.

Execution Steps:

  • PPE: Don appropriate Personal Protective Equipment (PPE), including a NIOSH-approved respirator, safety goggles, and nitrile gloves[1].

  • Containment:

    • Solid Spills: Sweep up the material using inert tools to prevent dust aerosolization[3].

    • Liquid Spills: Absorb the solution using an inert liquid-binding material such as diatomite or vermiculite[4].

  • Surface Decontamination & Validation: Wash the affected area with water and a mild detergent. Self-Validating Step: Swab the cleaned surface and test with pH paper; a neutral reading (pH 6-8) confirms the complete removal of the basic piperazine residue.

  • Disposal: Transfer all contaminated materials (including PPE and absorbents) into a sealed HDPE container for EPA-approved incineration[1].

References

Sources

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